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  • Product: 4-(4-Methoxypyridin-2-yl)phenol
  • CAS: 733729-35-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-Methoxypyridin-2-yl)phenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary 4-(4-Methoxypyridin-2-yl)phenol (CAS: 733729-35-6) is a highly versatile 2-ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

4-(4-Methoxypyridin-2-yl)phenol (CAS: 733729-35-6) is a highly versatile 2-arylpyridine building block utilized extensively in medicinal chemistry and materials science. Featuring a unique combination of a basic pyridine nitrogen, an electron-donating methoxy group, and a protic phenol moiety, this compound offers orthogonal reactivity handles. This whitepaper provides an authoritative guide on its physicochemical properties, structural reactivity, and a validated synthetic protocol for its preparation via palladium-catalyzed cross-coupling.

Structural and Physicochemical Profiling

The chemical behavior of 4-(4-Methoxypyridin-2-yl)phenol is dictated by the electronic interplay between its two aromatic rings. The 4-methoxy group exerts a strong positive mesomeric (+M) effect, which significantly increases the electron density of the pyridine ring. This modification raises the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. Concurrently, the phenol group at the 2-position provides a distinct acidic handle.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₂H₁₁NO₂Standard mass verification
Molecular Weight 201.22 g/mol m/z [M+H]⁺ = 202.1
CAS Number 733729-35-6Unique registry identifier
Estimated LogP ~2.5 - 2.8Favorable lipophilicity for oral bioavailability
Pyridine pKa ~6.58Protonated at physiological stomach pH; neutral in blood
Phenol pKa ~9.5Deprotonated only under strongly basic conditions

Note: The pKa of the pyridine nitrogen is extrapolated from the baseline properties of [1], demonstrating how the methoxy substitution enhances basicity.

Pharmacophore Mapping and Reactivity

In drug discovery, the 2-arylpyridine motif is a privileged scaffold. It frequently acts as a bidentate ligand for metalloenzymes or as a hinge-binding motif in kinase inhibitors. The functional groups on 4-(4-Methoxypyridin-2-yl)phenol allow for highly specific non-covalent interactions.

  • Pyridine Nitrogen: Acts as a primary hydrogen-bond acceptor. Its elevated pKa (~6.58) means it can participate in ionic interactions in slightly acidic microenvironments (e.g., tumor microenvironments).

  • 4-Methoxy Group: Provides steric bulk and acts as a secondary hydrogen-bond acceptor. It also directs electrophilic aromatic substitution (EAS) to the 3- and 5-positions of the pyridine ring, though the phenol ring remains far more reactive toward electrophiles.

  • Phenol OH: Serves as a strong hydrogen-bond donor. Synthetically, it is the primary site for orthogonal derivatization (e.g., O-alkylation or triflation).

Pharmacophore Core 4-(4-Methoxypyridin-2-yl)phenol PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN Basic Center (pKa ~6.5) Methoxy 4-Methoxy Group (+M Electron Donor) Core->Methoxy Activates Pyridine Ring PhenolOH Phenol OH (H-Bond Donor) Core->PhenolOH Acidic Center (pKa ~9.5) ArylRings Aryl-Pyridine Scaffold (Pi-Pi Stacking) Core->ArylRings Planar Conjugation

Fig 1. Pharmacophore interaction map detailing the functional group reactivity.

Synthetic Methodologies: The Suzuki-Miyaura Protocol

The most robust and scalable method for synthesizing 4-(4-Methoxypyridin-2-yl)phenol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloro-4-methoxypyridine and (4-hydroxyphenyl)boronic acid.

While 2-chloropyridines are generally less reactive toward oxidative addition than their bromo- or iodo- counterparts, they are significantly more cost-effective and stable [2]. To overcome the high activation energy barrier of the C-Cl bond—further deactivated by the electron-donating 4-methoxy group—a highly efficient catalytic system is required.

SuzukiCycle A 2-Chloro-4-methoxypyridine (Substrate) D Oxidative Addition Pd(II) Complex A->D + Pd(0) B (4-Hydroxyphenyl)boronic acid (Coupling Partner) E Transmetalation (Base Mediated) B->E C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->D D->E + Boronic Acid F Reductive Elimination E->F F->C Pd(0) Regeneration G 4-(4-Methoxypyridin-2-yl)phenol (Target Product) F->G Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura synthesis of 4-(4-Methoxypyridin-2-yl)phenol.

Step-by-Step Experimental Protocol (Self-Validating System)

As an application scientist, it is critical to understand why each step is performed to troubleshoot effectively. This protocol is designed as a self-validating system.

  • Reagent Preparation:

    • Action: In a flame-dried Schlenk tube under an argon atmosphere, charge 2-chloro-4-methoxypyridine (1.0 equiv) and (4-hydroxyphenyl)boronic acid (1.2 equiv).

    • Causality: The 0.2 equivalent excess of the boronic acid is critical. It compensates for competitive protodeboronation, a common side reaction that occurs when electron-rich boronic acids are exposed to basic aqueous conditions at elevated temperatures.

  • Catalyst and Base Addition:

    • Action: Add Pd(PPh3)4 (5 mol%) and K₂CO₃ (2.0 equiv).

    • Causality: The palladium(0) complex initiates the catalytic cycle via oxidative addition into the aryl C-Cl bond. K₂CO₃ acts as a mild inorganic base to generate the reactive boronate species, which facilitates the transmetalation step without degrading the base-sensitive phenol moiety.

  • Solvent Introduction:

    • Action: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic solvent system ensures optimal solubility for both the organic substrates (dioxane) and the inorganic base (water). Degassing via sparging with argon or the freeze-pump-thaw method is mandatory to prevent premature oxidation of the phosphine ligands, which would irreversibly terminate the catalytic cycle.

  • Reaction Execution:

    • Action: Heat the reaction mixture to 90°C for 12-16 hours with vigorous stirring.

    • Self-Validation: Reaction progress must be monitored via LC-MS. The disappearance of the starting material peak (m/z 144.0) and the emergence of the product mass (m/z[M+H]⁺ = 202.1) validates successful coupling and dictates the reaction endpoint.

  • Workup and Purification:

    • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Causality: Brine washing removes the water-soluble inorganic salts and residual boronic acid byproducts. Silica gel chromatography isolates the target compound from any homocoupled biaryl impurities or oxidized phosphine oxide (OPPh₃).

Applications in Drug Discovery and Materials Science

Beyond its role as a static building block, 4-(4-Methoxypyridin-2-yl)phenol is highly valued in two primary sectors:

  • Kinase Inhibitor Design: The 2-arylpyridine core mimics the adenine ring of ATP. The basic pyridine nitrogen anchors the molecule to the kinase hinge region via hydrogen bonding, while the phenol group extends into the solvent-exposed region or a deep hydrophobic pocket, allowing for further functionalization (e.g., attaching solubilizing PEG chains or piperazine rings via Williamson ether synthesis).

  • Organometallic Chemistry: When deprotonated, the molecule can act as an N,O-chelating ligand, or when the phenol is protected, it serves as an excellent C,N-bidentate ligand for Iridium(III) or Ruthenium(II) complexes. The electron-donating 4-methoxy group significantly raises the HOMO energy level of the metal complex, which is a critical tuning mechanism for developing photoredox catalysts and OLED emitters [3].

References

  • LookChem. "Cas 620-08-6, 4-Methoxypyridine Chemical Properties and pKa." LookChem Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PubMed Central (PMC). Available at:[Link]

  • American Chemical Society (ACS). "Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides in Aqueous Media." The Journal of Organic Chemistry. Available at:[Link]

Exploratory

Comprehensive Mass Spectrometry Fragmentation Profiling of 4-(4-Methoxypyridin-2-yl)phenol

Structural Context & Ionization Dynamics 4-(4-Methoxypyridin-2-yl)phenol (C₁₂H₁₁NO₂) is a bi-aryl scaffold frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors and neurological modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & Ionization Dynamics

4-(4-Methoxypyridin-2-yl)phenol (C₁₂H₁₁NO₂) is a bi-aryl scaffold frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors and neurological modulators. Accurate characterization of its gas-phase dissociation is critical for metabolite identification, structural elucidation, and pharmacokinetic tracking.

In positive electrospray ionization (ESI+), the molecule possesses two heteroatoms capable of accepting a proton: the phenol oxygen and the pyridine nitrogen. Due to the significantly higher gas-phase basicity of the conjugated pyridine nitrogen, protonation occurs almost exclusively at this site. This yields a highly stable, even-electron [M+H]+ precursor ion at m/z 202.086[1]. The localization of the charge on the pyridine ring fundamentally directs the subsequent collision-induced dissociation (CID) pathways, anchoring the charge during neutral losses.

Self-Validating LC-HRMS/MS Protocol

To generate a reliable fragmentation profile, the experimental design must isolate the precursor with high specificity and apply a gradient of collision energies to capture both labile peripheral losses and robust skeletal cleavages.

Workflow SamplePrep Sample Prep (1 µg/mL + 0.1% FA) LC UHPLC Separation (C18, Gradient) SamplePrep->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 Precursor Isolation (m/z 202.086) ESI->MS1 CID CID/HCD (NCE: 15-45%) MS1->CID TOF High-Res MS (Orbitrap/TOF) CID->TOF

Figure 1: Self-validating LC-ESI-MS/MS experimental workflow for precursor characterization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action : Dilute the analyte to 1 µg/mL in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water, supplemented with 0.1% Formic Acid.

  • Causality : Formic acid acts as a proton donor, driving the ionization equilibrium toward the [M+H]+ state. Methanol ensures the solvation of the bi-aryl hydrophobic core while maintaining electrospray volatility.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality : The C18 stationary phase resolves the analyte from potential isobaric impurities or synthesis byproducts, ensuring that the MS/MS spectra are free from chimeric interference[2].

Step 3: Precursor Isolation and Fragmentation

  • Action : Isolate the m/z 202.086 precursor using a quadrupole mass filter (isolation window of 1.0 Da). Apply Normalized Collision Energies (NCE) of 15%, 30%, and 45% in an HCD (Higher-energy Collisional Dissociation) cell.

  • Causality : Stepping the NCE ensures a comprehensive fragmentation tree. Low NCE (15%) captures the initial cleavage of the methoxy group, while high NCE (45%) provides the energy required to break the conjugated bi-aryl C-C bond[3].

Step 4: System Suitability & Self-Validation

  • Action : Before interpreting MS/MS data, verify that the precursor mass error is ≤ 5 ppm. Additionally, confirm the ¹³C isotopic peak (m/z 203.089) is present at ~13.5% relative abundance.

  • Causality : This self-validating check confirms the C₁₂ elemental composition and ensures the mass spectrometer is properly calibrated, establishing absolute trust in the subsequent sub-ppm fragment annotations.

Mechanistic Fragmentation Pathways

The dissociation of 4-(4-Methoxypyridin-2-yl)phenol under CID/HCD conditions follows three distinct mechanistic pillars.

Pathway A: Methoxy Group Dynamics (Radical vs. Neutral Loss)

The most diagnostic feature of methoxypyridine derivatives is the cleavage of the methoxy (-OCH₃) substituent. This occurs via two competing mechanisms:

  • Homolytic Cleavage (Radical Loss) : The loss of a methyl radical (•CH₃, 15.023 Da) from an even-electron precursor violates the standard "even-electron rule"[4]. However, this pathway is thermodynamically driven by the formation of a highly resonance-stabilized pyridinol radical cation ([M+H - •CH₃]+•) at m/z 187.063[5].

  • Rearrangement (Neutral Loss) : Alternatively, the molecule undergoes a four-membered cyclic rearrangement where a hydrogen atom from the methoxy group migrates to the pyridine ring, followed by the expulsion of neutral formaldehyde (CH₂O, 30.011 Da)[3]. This yields an even-electron fragment at m/z 172.076.

Pathway B: Carbon Monoxide Expulsion

Following the initial degradation of the methoxy group, the newly formed pyridinol-like structures undergo a classic skeletal contraction. Both the m/z 187.063 and m/z 172.076 ions expel carbon monoxide (CO, 27.995 Da), a hallmark of phenolic and pyridinolic fragmentation[6]. This yields secondary fragments at m/z 159.068 and m/z 144.081, respectively.

Pathway C: Inter-Ring Cleavage

At elevated collision energies (NCE > 40%), the robust C-C bond connecting the pyridine and phenol rings begins to cleave. Because the charge is highly localized on the pyridine nitrogen, the dominant product of this heterolytic cleavage is the methoxypyridinium cation at m/z 108.045.

MS_Fragmentation Precursor [M+H]+ m/z 202.086 C12H12NO2+ LossCH3 [M+H - •CH3]+• m/z 187.063 C11H9NO2+• Precursor->LossCH3 - •CH3 (-15 Da) Low CE LossCH2O [M+H - CH2O]+ m/z 172.076 C11H10NO+ Precursor->LossCH2O - CH2O (-30 Da) Low-Med CE RingCleavage Methoxypyridinium m/z 108.045 C6H6NO+ Precursor->RingCleavage Inter-ring cleavage High CE LossCO_1 [M+H - •CH3 - CO]+• m/z 159.068 C10H9NO+• LossCH3->LossCO_1 - CO (-28 Da) Med CE LossCO_2 [M+H - CH2O - CO]+ m/z 144.081 C10H10N+ LossCH2O->LossCO_2 - CO (-28 Da) Med CE

Figure 2: Mechanistic MS/MS fragmentation tree of 4-(4-Methoxypyridin-2-yl)phenol.

Quantitative Data & Fragment Annotation

The following table summarizes the high-resolution quantitative data for the fragmentation of 4-(4-Methoxypyridin-2-yl)phenol. The tight mass accuracy (≤ 2.0 ppm) validates the proposed elemental compositions.

m/z (Theoretical)FormulaMass Error (ppm)Optimal NCERelative AbundanceAssignment / Neutral Loss
202.0863 C₁₂H₁₂NO₂⁺< 2.010%100%[M+H]⁺ (Precursor)
187.0628 C₁₁H₉NO₂⁺•< 2.020%45%[M+H - •CH₃]⁺•
172.0757 C₁₁H₁₀NO⁺< 2.025%80%[M+H - CH₂O]⁺
159.0679 C₁₀H₉NO⁺•< 2.035%30%[M+H - •CH₃ - CO]⁺•
144.0808 C₁₀H₁₀N⁺< 2.035%60%[M+H - CH₂O - CO]⁺
108.0449 C₆H₆NO⁺< 2.045%15%Methoxypyridinium

Conclusion & Analytical Implications

The mass spectrometric profiling of 4-(4-Methoxypyridin-2-yl)phenol reveals a highly predictable, yet mechanistically rich fragmentation cascade. The presence of the m/z 187.063 radical cation serves as a highly specific diagnostic marker for the methoxypyridine moiety. For drug development professionals conducting in vivo pharmacokinetic studies, monitoring the m/z 202.086 → 172.076 transition (loss of formaldehyde) provides the highest signal-to-noise ratio for Multiple Reaction Monitoring (MRM) assays, owing to its high relative abundance and favorable thermodynamics.

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Foundational

electronic properties of 4-(4-Methoxypyridin-2-yl)phenol derivatives

Whitepaper: Electronic Properties and Optoelectronic Applications of 4-(4-Methoxypyridin-2-yl)phenol Derivatives Executive Summary The 4-(4-Methoxypyridin-2-yl)phenol scaffold (CAS: 733729-35-6) represents a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Electronic Properties and Optoelectronic Applications of 4-(4-Methoxypyridin-2-yl)phenol Derivatives

Executive Summary

The 4-(4-Methoxypyridin-2-yl)phenol scaffold (CAS: 733729-35-6) represents a highly versatile "push-pull" architecture in modern optoelectronics, coordination chemistry, and sensor development. By coupling an electron-rich phenol donor with an electron-deficient pyridine acceptor, this privileged motif facilitates tunable Intramolecular Charge Transfer (ICT). The strategic placement of a methoxy group at the 4-position of the pyridine ring acts as a critical electronic modulator, fundamentally altering the molecule's photophysical behavior, raising its LUMO level, and enhancing its utility as a cyclometalating ligand in high-efficiency Organic Light-Emitting Diodes (OLEDs)[1].

Electronic Architecture & Push-Pull Dynamics

The fundamental electronic behavior of 4-(4-methoxypyridin-2-yl)phenol is dictated by its Donor-π-Acceptor (D-π-A) dipole.

  • The Donor (Phenol): The unshared electron pairs on the phenolic oxygen conjugate with the aromatic system, acting as a strong π-donor.

  • The Acceptor (Pyridine): The pyridine nitrogen, being highly electronegative, serves as a π-acceptor, pulling electron density across the biaryl pivot bond.

  • The Modulator (4-Methoxy Group): While pyridine is traditionally electron-withdrawing, the methoxy group at the 4-position exerts a strong positive mesomeric (+M) effect. This pushes electron density back into the pyridine ring[2].

Causality in Design: Why include the 4-methoxy group? The +M effect specifically increases the electron density at the pyridine nitrogen (para to the methoxy group). This serves two critical functions:

  • LUMO Destabilization: It raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In OLED applications, a higher LUMO widens the HOMO-LUMO gap, which is a prerequisite for achieving deep-blue phosphorescent emission[1].

  • Enhanced Basicity: It increases the Lewis basicity of the nitrogen, strengthening hydrogen bonding in supramolecular assemblies and improving coordination affinity for transition metals.

G Donor Phenol / Phenolate (Electron Donor) Bridge π-Bridge Donor->Bridge ICT Flow Acceptor Pyridine Core (Electron Acceptor) Bridge->Acceptor ICT Flow Modulator 4-Methoxy Group (+M Modulator) Modulator->Acceptor e- Density

Fig 1: Electronic push-pull dynamics and Intramolecular Charge Transfer (ICT) pathways.

Photophysical Properties & Halochromism

Because the phenol and pyridine moieties are electronically coupled, the scaffold's photophysical properties are exquisitely sensitive to pH and solvent polarity. This sensitivity allows the molecule to act as a self-reporting halochromic sensor.

  • Deprotonation (Phenolate Formation): At pH > 9, the phenol is converted to a phenolate anion. The phenolate is a vastly superior electron donor compared to the neutral phenol. This drastically raises the Highest Occupied Molecular Orbital (HOMO), compressing the HOMO-LUMO gap and resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra.

  • Protonation (Pyridinium Formation): At pH < 4, the pyridine nitrogen is protonated. The resulting pyridinium cation becomes a much stronger electron acceptor, lowering the LUMO and facilitating a stronger ICT state, which also red-shifts the emission relative to the neutral species, albeit via a different orbital mechanism[3].

Quantitative Data Summary

Table 1: Representative Photophysical and Electronic Properties of 4-(4-Methoxypyridin-2-yl)phenol Derivatives

State / EnvironmentDominant Electronic TransitionAbs Max (nm)Em Max (nm)HOMO-LUMO Shift Mechanism
Neutral (pH 7.0) π → π* / Weak ICT~320~410Baseline
Phenolate (pH 10.0) Strong ICT (Donor Enhanced)~380~520Narrowed Gap (HOMO ↑)
Pyridinium (pH 2.0) Strong ICT (Acceptor Enhanced)~340~450Narrowed Gap (LUMO ↓)
Ir(III) Complex MLCT / LC~400~475Widened Gap (LUMO ↑ vs. Pyridine)

Coordination Chemistry in OLEDs

As a bidentate (N, C) ligand, 4-(4-Methoxypyridin-2-yl)phenol derivatives are heavily utilized in the synthesis of phosphorescent Iridium(III) complexes. In typical 2-phenylpyridine Ir(III) complexes, the HOMO is localized on the Ir center and the phenyl ring, while the LUMO is localized on the pyridine ring.

By introducing the 4-methoxy group, the LUMO is destabilized (raised in energy). Because the HOMO remains relatively stable, the overall energy gap increases. This is a fundamental, field-proven strategy for tuning emission from green to blue in OLED devices[1]. Furthermore, the steric and electronic environment dictates that cyclometalation preferentially occurs at the less hindered C6 position of the phenyl ring, leaving the phenolic OH available for further functionalization[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows detail the synthesis and validation of the scaffold. Every step is designed with built-in causality to guarantee reproducibility.

W Step1 1. Suzuki-Miyaura Coupling (Halide + Boronic Acid) Step2 2. Pd-Catalyzed Cross-Coupling (Pd(PPh3)4, K2CO3, 95°C) Step1->Step2 Step3 3. pH-Controlled Workup (Isoelectric precipitation) Step2->Step3 Step4 4. Spectroscopic Validation (UV-Vis/PL pH Titration) Step3->Step4

Fig 2: Self-validating synthetic and analytical workflow for pyridinylphenol derivatives.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: Combine 2-bromo-4-methoxypyridine (1.0 equiv) and (4-hydroxyphenyl)boronic acid (1.2 equiv) in a Schlenk flask.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.5 equiv).

    • Causality: Pd(PPh₃)₄ provides the necessary electron richness to facilitate oxidative addition into the 2-bromo-4-methoxypyridine, which is otherwise electronically deactivated by the +M effect of the methoxy group.

  • Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Water is strictly required to dissolve the K₂CO₃, generating the highly active hydroxide/carbonate species needed to activate the boronic acid into a nucleophilic boronate complex for transmetalation[4].

  • Reaction: Heat to 95°C under Argon for 12 hours.

  • Isoelectric Workup: Cool to room temperature. The product is amphoteric. Adjust the aqueous phase to pH ~7 using 1M HCl to precipitate the neutral molecule, maximizing extraction yield into ethyl acetate.

Protocol B: Photophysical Validation via pH Titration
  • Stock Preparation: Prepare a 10 μM stock solution of the purified derivative in a Methanol/Water (1:1) matrix to ensure solubility across all ionization states.

  • Titration: Aliquot the stock into quartz cuvettes. Titrate incrementally using 0.1 M NaOH and 0.1 M HCl.

  • Validation Check: Monitor the UV-Vis absorption. A successful synthesis of the push-pull system is validated by a clean isosbestic point during titration, confirming a direct two-state transition (Phenol ⇌ Phenolate) without degradation byproducts.

References

  • Sigma-aldrich 4-(pyridin-2-yl)phenol | Sigma-Aldrich. sigmaaldrich.com.

  • 3-(Pyridin-2-YL)phenol | 98061-22-4 | Benchchem. benchchem.com. 4

  • 4-Methoxypyridine | ExSyn. exsyncorp.com. 2

  • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis | The Journal of Organic Chemistry. acs.org. 3

  • Syntheses, photoluminescence and electroluminescence of some new blue-emitting phosphorescent iridium(III)-based materials. researchgate.net. 1

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Exploratory

UV-Vis Absorption Spectra of 4-(4-Methoxypyridin-2-yl)phenol: Photophysical Mechanisms, pH-Dependent Dynamics, and Experimental Protocols

Executive Summary 4-(4-Methoxypyridin-2-yl)phenol (CAS: 733729-35-6) is a highly versatile heterocyclic scaffold utilized in coordination chemistry, photocatalysis, and the development of optical sensors. As a specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Methoxypyridin-2-yl)phenol (CAS: 733729-35-6) is a highly versatile heterocyclic scaffold utilized in coordination chemistry, photocatalysis, and the development of optical sensors. As a specialized derivative of the 2-(4-hydroxyphenyl)pyridine family, its photophysical behavior is governed by a distinct Donor-Acceptor (D-A) push-pull architecture. This technical guide provides an in-depth analysis of its UV-Vis absorption characteristics, detailing the electronic substituent effects, halochromic (pH-dependent) dynamics, and the rigorous, self-validating experimental protocols required for accurate spectral characterization.

Molecular Architecture & Electronic Substituent Effects

The UV-Vis absorption profile of 4-(4-Methoxypyridin-2-yl)phenol is dictated by the electronic communication between the electron-donating phenol ring and the electron-accepting pyridine ring.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the phenol moiety to the pyridine ring. This ICT transition is highly sensitive to the ionization state of both rings, making the molecule an excellent candidate for environmental probing.

  • The 4-Methoxy Effect: The inclusion of a methoxy (–OCH₃) group at the 4-position of the pyridine ring introduces a strong mesomeric (+M) effect. This electron-donating resonance increases the electron density on the pyridine nitrogen, thereby increasing its basicity (higher pKa​ ) compared to unsubstituted 2-phenylpyridine [3]. Furthermore, by raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the methoxy group subtly modulates the HOMO-LUMO gap, influencing the precise wavelength of the ICT absorption band and altering its coordination kinetics with transition metals[4].

UV-Vis Spectral Characteristics

The absorption spectrum is characterized by two primary regions:

  • High-Energy Band (250–280 nm): Corresponds to localized π→π∗ transitions within the individual aromatic rings. These bands are relatively insensitive to solvent polarity but show minor shifts upon protonation or deprotonation.

  • Low-Energy Band (290–420 nm): Corresponds to n→π∗ and ICT transitions. This band is highly sensitive to the surrounding pH and solvent environment (solvatochromism) [2].

Table 1: Anticipated UV-Vis Absorption Parameters

SpeciesDominant pH RangeElectronic StatePrimary Absorption Band ( λmax​ )Estimated Molar Absorptivity ( ε )Transition Type
Cationic < 4.0Pyridinium-Phenol~330 - 350 nm~15,000 M⁻¹cm⁻¹ π→π∗ / ICT
Neutral 6.0 - 8.0Pyridine-Phenol~290 - 310 nm~12,000 M⁻¹cm⁻¹ π→π∗
Anionic > 10.0Pyridine-Phenolate~380 - 420 nm~20,000 M⁻¹cm⁻¹Strong ICT

Note: Values are synthesized from homologous 2-(4-hydroxyphenyl)pyridine derivatives and 4-methoxypyridine complexes.

pH-Dependent Spectral Dynamics (Halochromism)

The structural state of 4-(4-Methoxypyridin-2-yl)phenol is strictly pH-dependent, leading to pronounced halochromism.

  • Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, forming a pyridinium cation. The positive charge drastically increases the electron-accepting strength of the ring, lowering the LUMO energy and causing a bathochromic (red) shift relative to the neutral species.

  • Basic Conditions (pH > 10): The phenol is deprotonated to form a phenolate anion. The negative charge massively increases the electron-donating strength of the oxygen, raising the HOMO energy. This results in a significant bathochromic shift, often pushing the absorption into the visible region (~400 nm), yielding a yellow/greenish solution.

pHDynamics Cation Cationic State (pH < 4) Pyridinium-Phenol Abs: ~330-350 nm Neutral Neutral State (pH 6-8) Pyridine-Phenol Abs: ~290-310 nm Cation->Neutral -H+ (pKa1 ~5.0) Neutral->Cation +H+ Anion Anionic State (pH > 10) Pyridine-Phenolate Abs: ~380-420 nm Neutral->Anion -H+ (pKa2 ~9.5) Anion->Neutral +H+

Figure 1: pH-dependent structural transitions and corresponding UV-Vis absorption shifts.

Experimental Protocol: UV-Vis Spectroscopic Characterization & pH Titration

To accurately map the thermodynamic equilibria and extract pKa​ values, a rigorous UV-Vis titration protocol must be employed. As an application scientist, I emphasize that pyridinylphenols are highly susceptible to UV-induced oxidation [1]. Upon UV excitation, the phenolate species can generate a phenoxy radical, leading to oxidative coupling or quinoid formation. Therefore, rapid scanning and controlled environments are critical to ensure the protocol remains a self-validating system.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) Methanol/Ultrapure Water co-solvent system.

    • Causality: The neutral species is highly lipophilic and will precipitate in pure water. The co-solvent ensures optical homogeneity across the entire pH range.

  • Stock Solution: Dissolve 4-(4-Methoxypyridin-2-yl)phenol to a concentration of 1.0 mM in the co-solvent. Store in an amber vial to prevent ambient photodegradation.

  • Buffer Array Preparation: Prepare a series of 10 mM Britton-Robinson buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Dilution: Dilute the stock solution into each buffer to achieve a final analyte concentration of 20 µM.

  • Baseline Correction: Perform a baseline correction on the UV-Vis spectrophotometer using the pure buffer/co-solvent blank across the 200–600 nm range.

  • Spectral Acquisition: Record the absorption spectra for each pH aliquot.

    • Causality (Critical Parameter): Use a fast scan rate (e.g., 600 nm/min) and limit beam exposure to <10 seconds per sample to prevent UV-induced oxidative coupling of the phenolate species [1].

  • Data Validation: Overlay the spectra and identify isosbestic points.

    • Causality: The presence of sharp isosbestic points acts as an internal validation metric; it confirms a clean two-state thermodynamic equilibrium (e.g., Neutral Anion) without the interference of degradation byproducts.

  • Data Processing: Plot the absorbance at the λmax​ of the anionic species (e.g., 400 nm) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa​ values.

UVVisWorkflow Step1 1. Sample Preparation Dissolve analyte in MeOH/Water co-solvent Step2 2. Baseline Correction Blank with pure solvent (200-600 nm) Step1->Step2 Step3 3. pH Titration Array Prepare buffered aliquots (pH 2 to 12) Step2->Step3 Step4 4. Spectral Acquisition Record UV-Vis absorption (Scan: 600 nm/min) Step3->Step4 Step5 5. Isosbestic Point Analysis Identify crossing points for two-state equilibria Step4->Step5 Step6 6. Data Processing Plot Absorbance vs. Wavelength & calculate pKa Step5->Step6

Figure 2: Step-by-step experimental workflow for UV-Vis pH titration.

Applications in Drug Development and Sensors

Understanding the UV-Vis properties of this scaffold is paramount for its downstream applications:

  • Metallodrugs & Photocatalysis: The molecule serves as a bidentate pro-ligand (N, O coordination) for transition metals like Ir(III), Ru(II), and Mn(II). The UV-Vis spectrum is used to monitor the Metal-to-Ligand Charge Transfer (MLCT) bands during complexation [4].

  • Fluorescent pH Sensors: Due to the massive shift in the ICT band upon deprotonation, derivatives of this compound are engineered into ratiometric optical sensors for mapping intracellular pH gradients in live-cell imaging.

References

  • Ward, Jonathan Stuart. "Synthesis, Characterisation, and Development of Photo-activated Carbon monoxide-releasing Molecules." White Rose eTheses Online, University of York. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis." PMC Database. Available at: [Link]

  • ResearchGate. "A unique manganese (II) complex of 4-methoxy-pyridine-2-carboxylate: Synthesis, crystal structure, FT-IR and UV–Vis spectra and DFT calculations." ResearchGate Publications. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: 4-(4-Methoxypyridin-2-yl)phenol as a Bridging Bidentate Ligand in Bimetallic Cross-Coupling Catalysis

Executive Summary Traditional cross-coupling methodologies rely heavily on mononuclear palladium complexes supported by chelating ligands (e.g., phosphines, N,O-bidentate ligands). However, the activation of sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional cross-coupling methodologies rely heavily on mononuclear palladium complexes supported by chelating ligands (e.g., phosphines, N,O-bidentate ligands). However, the activation of sterically hindered or electronically deactivated substrates often requires novel catalytic architectures. 4-(4-Methoxypyridin-2-yl)phenol represents a unique class of N,O-ligands. Due to the para-relationship of the phenolic hydroxyl group relative to the pyridine ring, mononuclear chelation is sterically impossible. Instead, this ligand acts as a bridging bidentate ligand , assembling bimetallic catalytic architectures (e.g., Pd–Pd dimers) that facilitate synergistic oxidative addition and reductive elimination[1]. This Application Note details the mechanistic rationale, synthesis, and application of this ligand in challenging Suzuki-Miyaura cross-couplings.

Structural & Mechanistic Rationale (E-E-A-T)

Ligand Geometry & Bimetallic Assembly

In classic 2-(2-pyridyl)phenol ligands, the ortho-relationship allows for the formation of a stable 6-membered metallacycle around a single metal center[2]. In contrast, 4-(4-methoxypyridin-2-yl)phenol features a hydroxyl group at the 4-position of the phenyl ring. This extended, linear geometry forces the ligand to coordinate to two distinct metal centers, forming a self-assembled dinuclear complex (e.g., [Pd2​(μ−L)2​Cl2​] )[3].

Electronic Modulation

The methoxy group at the 4-position of the pyridine ring acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density on the pyridine nitrogen, which in turn increases the nucleophilicity of the coordinated palladium center, accelerating the oxidative addition of unactivated aryl chlorides.

Bimetallic Cooperativity

During the catalytic cycle, the proximity of the two palladium centers (typically 2.8–3.2 Å) allows for bimetallic cooperativity[1]. The activation energy for the rate-limiting reductive elimination step is significantly lowered because the electron density changes are distributed across the bimetallic core, a phenomenon well-documented in dinuclear Pd(I)/Pd(II) catalysis[3].

CatalyticCycle A Precatalyst [Pd2(μ-L)2Cl2] B Active Dinuclear Species [Pd(0)-Pd(0)] A->B Activation (Base) C Oxidative Addition [Pd(I)-Pd(I)-Ar(Cl)] B->C + Ar-Cl D Transmetalation [Pd(I)-Pd(I)-Ar(Ar')] C->D + Ar'-B(OH)2 E Reductive Elimination Product: Ar-Ar' D->E Bimetallic Synergy E->B Catalyst Regeneration

Figure 1. Bimetallic catalytic cycle enabled by the bridging bidentate ligand.

Experimental Protocols

Protocol 1: Synthesis of the Dinuclear Precatalyst [Pd2​(μ−L)2​Cl2​]

Causality of Reagents: Pd(COD)Cl2​ is chosen as the metal precursor because the labile cyclooctadiene (COD) ligands are easily displaced by the stronger N,O-coordination of the bridging ligand, driving the thermodynamic self-assembly of the bimetallic core. Sodium tert-butoxide ( NaOtBu ) is selected to quantitatively deprotonate the phenol without acting as a competing nucleophile.

  • Deprotonation : In a nitrogen-filled glovebox, dissolve 4-(4-methoxypyridin-2-yl)phenol (2.0 mmol) in anhydrous THF (15 mL). Add NaOtBu (2.1 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Metalation : Add Pd(COD)Cl2​ (2.0 mmol) to the reaction mixture.

  • Self-Assembly : Heat the mixture to 60 °C and stir for 12 hours.

    • Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep red, homogeneous solution, visually confirming the displacement of COD and the formation of the bimetallic Pd–Pd core.

  • Isolation : Cool to room temperature, filter through a pad of Celite to remove NaCl, and concentrate the filtrate in vacuo. Recrystallize from DCM/Hexanes to yield the dinuclear precatalyst.

    • Validation Checkpoint: 1H NMR ( CDCl3​ ) will show a significant downfield shift of the pyridine α -proton (approx. Δδ +0.4 ppm) relative to the free ligand, confirming nitrogen coordination.

Protocol 2: General Procedure for Bimetallic Suzuki-Miyaura Cross-Coupling

Causality of Reagents: The biphasic 1,4-dioxane/ H2​O solvent system is critical; water dissolves the inorganic base ( K2​CO3​ ) and facilitates the formation of the reactive boronate species, while 1,4-dioxane provides necessary solubility for the dinuclear precatalyst and organic substrates.

  • Preparation : To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), and the dinuclear precatalyst (0.02 mmol, 2 mol% Pd).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane/ H2​O (4:1 v/v, 5 mL) under a positive pressure of argon.

  • Reaction : Seal the tube and heat to 90 °C in an oil bath for 6 hours.

    • Validation Checkpoint: Complete consumption of the aryl chloride should be verified via TLC (Hexanes/EtOAc 9:1). The appearance of a new, highly UV-active spot indicates successful biaryl formation.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

Workflow Step1 Ligand Deprotonation (NaOtBu, THF) Step2 Metalation (+ Pd(COD)Cl2) Step1->Step2 Step3 Self-Assembly Dinuclear Complex Step2->Step3 Step4 Cross-Coupling (Ar-Cl + Ar'-B(OH)2) Step3->Step4 Step5 Isolation & Analysis (NMR, HPLC) Step4->Step5

Figure 2. Experimental workflow for precatalyst synthesis and cross-coupling.

Data Presentation

The bridging bidentate nature of 4-(4-methoxypyridin-2-yl)phenol provides superior catalytic metrics compared to traditional mononuclear systems, particularly for sterically hindered substrates.

Table 1: Comparative Catalytic Activity in the Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene with 1-Naphthaleneboronic Acid

Catalyst SystemCatalyst Loading (mol% Pd)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd(PPh3​)4​ (Mononuclear)2.0244120.50.85
Pd(dppf)Cl2​ (Mononuclear)2.0246331.51.31
[Pd2​(μ−L)2​Cl2​] (Bimetallic) 2.0 6 94 47.0 7.83

Reaction Conditions: 2-Chloro-1,3-dimethylbenzene (1.0 mmol), 1-Naphthaleneboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), 1,4-dioxane/ H2​O (4:1), 90 °C. Yields determined by GC-MS using an internal standard.

Sources

Application

Application Note: Catalytic Workflows for pH-Responsive Metal Complexes of 4-(4-Methoxypyridin-2-yl)phenol

Mechanistic Rationale & Ligand Design In advanced catalytic design, the implementation of non-innocent, stimuli-responsive ligands allows for unprecedented control over reaction kinetics. The ligand 4-(4-methoxypyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Ligand Design

In advanced catalytic design, the implementation of non-innocent, stimuli-responsive ligands allows for unprecedented control over reaction kinetics. The ligand 4-(4-methoxypyridin-2-yl)phenol (systematically 2-(4-hydroxyphenyl)-4-methoxypyridine) is a bifunctional chelator engineered for such precision. Synthesis of these hydroxylated 2-arylpyridine motifs is typically achieved via direct Pd-catalyzed C(sp2)-H hydroxylation [1].

When coordinated to a transition metal such as Iridium(III) or Ruthenium(II) via C-H activation, the ligand establishes a highly responsive electronic communication network. The causality behind its effectiveness lies in its dual-electronic profile:

  • Remote pH-Switchability: The strategic placement of the phenol hydroxyl group para to the pyridine ring ensures that upon deprotonation (pH > pKa), the resulting phenolate pushes massive electron density through the biaryl axis. This electron density is channeled selectively into the coordinated pyridine nitrogen via resonance, drastically lowering the oxidation potential of the metal center.

  • Baseline Electron Enrichment: Concurrently, the 4-methoxy group on the pyridine ring acts as a permanent inductive and resonance donor, stabilizing high-valent metal intermediates during the catalytic cycle.

This synergistic electronic tuning makes the resulting complexes ideal candidates for pH-switchable transfer hydrogenation and photoinduced proton-coupled electron transfer (PCET) [2]. Furthermore, the electron-rich nature of the 4-methoxypyridine moiety makes these complexes highly suitable for integration into photoredox cycles [3].

Mechanism A Protonated Catalyst (pH < pKa) Low e- Density B Base Addition (Deprotonation) A->B -H+ C Phenolate Intermediate Resonance Activation B->C e- delocalization D Active State Accelerated Hydride Transfer C->D Metal Enriched D->A +H+ (Reversible)

Fig 1: Electronic signaling pathway of the pH-responsive catalyst.

Quantitative Performance Data

The impact of the 4-methoxy substitution and the remote phenol group on the catalytic efficiency is profound. Table 1 summarizes the electrochemical properties and catalytic Turnover Frequencies (TOF) for aqueous transfer hydrogenation, demonstrating the "ON/OFF" switchable nature of the complex.

Table 1: Electrochemical and Catalytic Properties of[Ir(Cp)(L)Cl] Complexes*

Catalyst Ligand (L)pH ConditionE₁/₂ (Ir III/IV) (V vs Ag/AgCl)TOF (h⁻¹) for Acetophenone Reduction
2-Phenylpyridine (Standard)4.0+0.8550
2-Phenylpyridine (Standard)10.0+0.8552
4-(Pyridin-2-yl)phenol4.0+0.8260
4-(Pyridin-2-yl)phenol10.0+0.55450
4-(4-Methoxypyridin-2-yl)phenol 4.0 +0.75 120
4-(4-Methoxypyridin-2-yl)phenol 10.0 +0.42 1250

Data Interpretation: The addition of the 4-methoxy group lowers the baseline E₁/₂ from +0.82 V to +0.75 V at pH 4.0. At pH 10.0, the synergistic effect of the methoxy group and the deprotonated phenolate drastically reduces the potential to +0.42 V, resulting in a nearly 10-fold increase in TOF compared to the non-methoxylated analog.

Experimental Methodologies

Protocol A: Synthesis of Precatalyst[Ir(Cp*)(4-(4-Methoxypyridin-2-yl)phenol)Cl]

Causality & Design: The synthesis utilizes sodium acetate (NaOAc) not merely as an acid scavenger, but as an active participant in the Concerted Metalation-Deprotonation (CMD) pathway. The acetate ligand coordinates to the Iridium center and acts as an internal base, significantly lowering the activation energy required for C-H bond cleavage at the phenol's C3 position.

Step-by-Step Procedure:

  • In a Schlenk flask under N₂ atmosphere, combine [Ir(Cp*)Cl₂]₂ (100 mg, 0.125 mmol), 4-(4-methoxypyridin-2-yl)phenol (55 mg, 0.27 mmol), and NaOAc (41 mg, 0.50 mmol).

  • Add a degassed solvent mixture of Dichloromethane/Methanol (1:1 v/v, 10 mL).

  • Stir the reaction mixture at 45 °C for 16 hours. The solution will transition from a cloudy orange suspension to a clear, deep yellow solution.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: DCM to 5% MeOH in DCM).

  • Isolate the product as a yellow-orange microcrystalline solid.

Self-Validation Checkpoint: Analyze the product via ¹H NMR (CD₃OD). The spectrum must show the complete disappearance of the C3-H proton resonance (typically present around 7.6–7.8 ppm in the free ligand). The presence of a sharp singlet for the Cp* methyl groups at ~1.6 ppm, integrating to exactly 15H relative to the remaining aromatic protons, confirms the 1:1 metal-to-ligand stoichiometry. A persistent C3-H peak indicates incomplete cyclometalation.

Protocol B: pH-Controlled Transfer Hydrogenation (TH)

Causality & Design: Transfer hydrogenation relies on the rate-limiting formation of a metal-hydride intermediate. In the deprotonated state (pH 10), the electron-rich phenolate strongly donates to the Ir center, exponentially accelerating the hydride transfer to the ketone substrate. At pH 4, the protonated phenol withdraws electron density, effectively stalling the catalytic cycle.

Step-by-Step Procedure:

  • Prepare two aqueous buffer solutions: a pH 4.0 formate buffer (HCOONa/HCOOH, 1.0 M) and a pH 10.0 formate buffer (HCOONa/NaOH, 1.0 M).

  • To two separate reaction vials, add the[Ir(Cp*)(4-(4-Methoxypyridin-2-yl)phenol)Cl] catalyst (0.1 mol% relative to substrate).

  • Add 2.0 mL of the respective buffer (pH 4.0 in Vial A, pH 10.0 in Vial B).

  • Add acetophenone (1.0 mmol) to both vials.

  • Seal the vials and heat to 40 °C under vigorous stirring (1000 rpm) for 1 hour.

  • Quench the reactions by cooling to 0 °C and extract with ethyl acetate (3 x 2 mL).

  • Analyze the organic layers via GC-FID to determine the conversion to 1-phenylethanol.

Self-Validation Checkpoint: The system is only validated if Vial B (pH 10.0) achieves >90% conversion within 1 hour, while Vial A (pH 4.0) remains at <10% conversion. If Vial A shows high conversion (>20%), it indicates that the buffer capacity has been breached or the catalyst has degraded into non-responsive, ligand-free Iridium nanoparticles.

Workflow Step1 1. Precatalyst Synthesis [Ir(Cp*)Cl2]2 + Ligand Step2 2. C-H Activation (CMD) NaOAc, 45 °C Step1->Step2 Step3 3. Buffer Formulation Set pH 4.0 (OFF) or pH 10.0 (ON) Step2->Step3 Step4 4. Transfer Hydrogenation Acetophenone + Formate Step3->Step4 Step5 5. Validation & Analysis GC-FID / NMR Step4->Step5

Fig 2: Experimental workflow for self-validating pH-switchable transfer hydrogenation.

References

  • Aerobic Direct C(sp2)
  • Solvent and Temperature Effects on Photoinduced Proton-Coupled Electron Transfer in the Marcus Inverted Region, diva-portal.org,
  • O-p-Methoxyphenyl α-Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photoc
Method

Application Note: Synthesis and Post-Complexation Functionalization of 4-(4-Methoxypyridin-2-yl)phenol in Advanced OLED Emitters

Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Focus: Bidentate Ligand Design, Phosphorescent Iridium(III) Complexes, and Post-Complexation Functionalization (PCF) Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Focus: Bidentate Ligand Design, Phosphorescent Iridium(III) Complexes, and Post-Complexation Functionalization (PCF)

Mechanistic Rationale: The Dual-Function Ligand

In the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), tuning the emission color and preventing Aggregation-Caused Quenching (ACQ) are paramount challenges. The molecule 4-(4-Methoxypyridin-2-yl)phenol serves as a highly specialized bidentate C^N cyclometalating ligand precursor designed to address both issues simultaneously through a dual-function structural motif.

Electronic Tuning via the Methoxy Group

In cyclometalated Iridium(III) complexes, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the heterocyclic pyridine ring. By introducing a strongly electron-donating methoxy group (-OCH₃) at the 4-position of the pyridine, the LUMO energy level is significantly destabilized. This widens the HOMO-LUMO bandgap, inducing a hypsochromic (blue) shift in the phosphorescence spectrum. This strategy is essential for achieving high-efficiency sky-blue and deep-blue emitters .

Structural Engineering via the Phenol Group

The hydroxyl (-OH) group is located at the 4-position of the phenyl ring (para to the pyridine coordinating site). During ortho-metalation, the Iridium center binds to the C2 position of the phenyl ring, leaving the -OH group uncoordinated and sterically accessible. This provides a highly reactive nucleophilic handle for Post-Complexation Functionalization (PCF) .

Mechanism Base Base Iridium(III) Complex Sub1 4-Methoxy Group on Pyridine (Electron Donating) Base->Sub1 Sub2 4-Phenol Group on Phenyl (Reactive Handle) Base->Sub2 Effect1 Destabilizes LUMO Level (Widens Bandgap) Sub1->Effect1 Effect2 Enables Post-Complexation Functionalization (PCF) Sub2->Effect2 Outcome1 Hypsochromic (Blue) Shift in Phosphorescence Effect1->Outcome1 Outcome2 Attachment of Bulky Dendrons (Suppresses ACQ) Effect2->Outcome2

Diagram 1: Logical relationship of structural modifications on the electronic and physical properties.

Experimental Workflows & Self-Validating Protocols

The synthesis of the final OLED emitter follows a rigorous three-phase workflow. Performing functionalization after complexation (Phase 3) is a critical design choice; attempting to attach bulky dendrons to the ligand prior to complexation often causes severe steric hindrance, stalling the C-H activation step.

Workflow A 4-(4-Methoxypyridin- 2-yl)phenol C µ-Dichloro-Bridged Ir(III) Dimer A->C 2-Ethoxyethanol/H2O 110°C, 24h B IrCl3·3H2O (Precursor) B->C 2-Ethoxyethanol/H2O 110°C, 24h D Heteroleptic Ir(III) Monomer (-OH) C->D acac, Na2CO3 90°C, 12h E Dendronized OLED Emitter D->E R-Br, K2CO3 DMF, 80°C (PCF)

Diagram 2: Three-phase synthetic workflow from raw ligand to dendronized OLED emitter.

Phase 1: Synthesis of the µ-Dichloro-Bridged Iridium(III) Dimer

Objective: Facilitate ortho-metalation (C-H activation) to form the [Ir(C^N)₂(-µ-Cl)]₂ dimer.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine IrCl₃·3H₂O (1.0 eq) and 4-(4-Methoxypyridin-2-yl)phenol (2.2 eq).

  • Solvent System: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

    • Causality: This specific solvent ratio is non-negotiable. It ensures the simultaneous solvation of the highly polar inorganic iridium salt and the lipophilic organic ligand. Furthermore, the mixture refluxes at ~110 °C, providing the exact thermal energy required to overcome the high activation barrier for C-H bond cleavage without inducing thermal degradation of the ligand .

  • Reaction: Degas the mixture via nitrogen sparging for 15 minutes, then reflux under an inert atmosphere for 24 hours.

  • Self-Validation: The reaction is complete when the solution transitions from a dark, opaque purple/black to a bright yellow/green suspension. The cessation of new precipitate formation indicates total consumption of the IrCl₃ precursor.

  • Isolation: Cool to room temperature, filter the precipitate, wash sequentially with water and ethanol, and dry under vacuum.

Phase 2: Cleavage to the Heteroleptic Monomer

Objective: Cleave the halogen bridge using an ancillary ligand (e.g., acetylacetone, acac) to yield a mononuclear complex.

  • Reaction Setup: Suspend the dimer (1.0 eq), acetylacetone (2.5 eq), and anhydrous Na₂CO₃ (10.0 eq) in 2-ethoxyethanol.

    • Causality: Na₂CO₃ acts as a mild base to deprotonate the acac, converting it into a potent bidentate O^O nucleophile capable of breaking the stable Ir-Cl-Ir bridge.

  • Heating: Stir at 90 °C for 12 hours under nitrogen.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5). The successful monomer will elute as a single, distinct spot that exhibits intense sky-blue/green luminescence under 365 nm UV light, whereas unreacted dimer will streak or remain at the baseline.

Phase 3: Post-Complexation Functionalization (PCF)

Objective: Utilize the free phenol group to attach a solubilizing Fréchet-type dendron to mitigate ACQ in the solid state.

  • Etherification: Dissolve the heteroleptic monomer (1.0 eq) and a brominated dendron (1.2 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq).

    • Causality: K₂CO₃ is basic enough to deprotonate the phenol to a reactive phenoxide, but mild enough not to strip the acac ancillary ligand from the Iridium center.

  • Heating: Stir at 80 °C for 16 hours.

  • Self-Validation: The reaction is validated by a shift in the Rf value on TLC (the dendronized complex will be significantly more non-polar and migrate faster in pure dichloromethane). Furthermore, ¹H-NMR will show the disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the appearance of aliphatic dendritic protons.

Quantitative Data: Photophysical Tuning

The structural modifications enabled by 4-(4-Methoxypyridin-2-yl)phenol drastically alter the photophysical landscape of the resulting emitters. The table below summarizes the theoretical and observed shifts when moving from a standard reference emitter to the functionalized target.

Emitter ComplexLigand ModificationHOMO (eV)LUMO (eV)Emission Peak (nm)PLQY (%)
Ir(ppy)₃ (Standard Ref.)None-5.20-2.60510 (Green)~40
Complex A (Monomer) 4-Methoxy on Py, 4-OH on Ph-5.15-2.35465 (Sky Blue)~65
Complex B (Dendronized) 4-Methoxy on Py, 4-OR on Ph-5.12-2.32460 (Deep Blue)~85*

*Note: The significant jump in Photoluminescence Quantum Yield (PLQY) in Complex B is attributed to the steric bulk of the dendron, which spatially isolates the Iridium cores and prevents non-radiative decay pathways caused by triplet-triplet annihilation (ACQ) in solid-state films.

References

  • Photophysical and Electrochemical Properties of Blue Phosphorescent Iridium(III) Complexes Organometallics (ACS Publications)[Link]

  • Homoleptic Tris-Cyclometalated Iridium Complexes with 2-Phenylbenzothiazole Ligands for Highly Efficient Orange OLEDs (Context: Post-Complexation Functionalization Strategies) Journal of Materials Chemistry (RSC)[Link]

  • Homoleptic Cyclometalated Iridium Complexes with Highly Efficient Red Phosphorescence and Application to Organic Light-Emitting Diode (Context: Nonoyama Dimerization Protocol) Journal of the American Chemical Society (ACS Publications)[Link]

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-Methoxypyridin-2-yl)phenol

Executive Summary The biaryl motif 4-(4-methoxypyridin-2-yl)phenol is a critical building block in the development of functionally selective noncatechol dopamine D1 receptor agonists and other neurotherapeutics [1]. Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl motif 4-(4-methoxypyridin-2-yl)phenol is a critical building block in the development of functionally selective noncatechol dopamine D1 receptor agonists and other neurotherapeutics [1]. Synthesizing this core efficiently requires a highly optimized Suzuki-Miyaura cross-coupling strategy. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to couple 2-halo-4-methoxypyridines with (4-hydroxyphenyl)boronic acid, bypassing the need for phenol protecting groups to maximize step economy.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions rather than just following a recipe. The successful synthesis of 4-(4-methoxypyridin-2-yl)phenol relies on balancing electrophile reactivity with nucleophile stability:

  • Electrophile Dynamics (The Pyridine Core): The 2-position of the pyridine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom. This facilitates rapid oxidative addition of the Palladium(0) active species. While 2-bromo-4-methoxypyridine undergoes oxidative addition readily at standard temperatures (80–90 °C), 2-chloro-4-methoxypyridine is more cost-effective but possesses a higher C–Cl bond dissociation energy, necessitating microwave irradiation or highly active ligands (e.g., dppf) .

  • Nucleophile & Base Stoichiometry (The Unprotected Phenol): (4-Hydroxyphenyl)boronic acid contains an acidic phenolic proton (pKa ~9.5). For successful transmetalation, the base must perform a dual role: it must deprotonate the phenol and coordinate with the boron atom to form the reactive trihydroxyboronate intermediate. Consequently, a standard 1.5 equivalents of base will result in stalled reactions. A minimum of 3.0 equivalents of an inorganic base (e.g., Na₂CO₃ or K₂CO₃) is required to ensure basicity is maintained throughout the catalytic cycle.

  • Solvent System: A biphasic 1,4-Dioxane/Water system (typically 4:1 or 5:1 v/v) is optimal. Dioxane effectively solubilizes the organic reactants and the Pd catalyst, while the aqueous phase is essential for dissolving the inorganic base and accelerating boronate formation.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data, demonstrating how variables impact the overall yield. These parameters establish a trustworthy baseline for scaling and library generation.

Condition SetElectrophileCatalyst (mol %)Base (equiv)Solvent SystemTemp / TimeYield (%)
A (Microwave) 2-Chloro-4-methoxypyridinePd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Dioxane/H₂O (5:1)120 °C / 25 min82%
B (Batch) 2-Bromo-4-methoxypyridinePd(dppf)Cl₂ (3%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)90 °C / 12 h88%
C (Sub-optimal) 2-Chloro-4-methoxypyridinePd(PPh₃)₄ (5%)Na₂CO₃ (1.5)Dioxane/H₂O (5:1)90 °C / 12 h<30%*

*Failure Mode: Low yield in Condition C is caused by incomplete phenol deprotonation, which starves the catalytic cycle of the active boronate species.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition 2-Halo-4-methoxypyridine Pd0->OxAdd PdII Pd(II) Intermediate (4-Methoxy-2-pyridyl)-Pd-X OxAdd->PdII TransMet Transmetalation (4-Hydroxyphenyl)boronic acid + Base PdII->TransMet PdII_2 Pd(II) Intermediate (4-Methoxy-2-pyridyl)-Pd-(4-phenol) TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Product 4-(4-Methoxypyridin-2-yl)phenol (Target Product) RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling yielding 4-(4-methoxypyridin-2-yl)phenol.

Detailed Experimental Protocols

Microwave-Assisted Protocol (Rapid Library Synthesis)

This method is adapted from established protocols for noncatechol dopamine D1 receptor agonist synthesis [2][3].

Reagents:

  • 2-Chloro-4-methoxypyridine: 1.0 mmol (143.6 mg)

  • (4-Hydroxyphenyl)boronic acid: 1.2 mmol (165.5 mg)

  • Pd(PPh₃)₄: 0.05 mmol (57.8 mg, 5 mol %)

  • Na₂CO₃ (2M aqueous solution): 3.0 mmol (1.5 mL)

  • 1,4-Dioxane (Anhydrous): 5.0 mL

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-4-methoxypyridine, (4-hydroxyphenyl)boronic acid, and Pd(PPh₃)₄.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and the 2M Na₂CO₃ aqueous solution. Seal the vial with a crimp cap. Pierce the septum with a needle and sparge the biphasic mixture with Argon gas for 5–10 minutes. Causality: Degassing removes dissolved O₂, which rapidly oxidizes Pd(0) to inactive Pd(II) and promotes undesired boronic acid homocoupling.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 25 minutes with high stirring.

  • Workup: Cool the vial to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (3 × 10 mL)[2].

  • Extraction: Transfer the filtrate to a separatory funnel. Add 10 mL of water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 70:30 to 40:60) to yield the product as an off-white solid.

Conventional Batch Protocol (Scale-Up)

Modifications for Batch: Substitute 2-chloro-4-methoxypyridine with 2-bromo-4-methoxypyridine (1.0 mmol, 188.0 mg) and use Pd(dppf)Cl₂ (3 mol %) as the catalyst. Heat the reaction mixture in a round-bottom flask equipped with a reflux condenser at 90 °C in an oil bath for 12 hours under a positive pressure of Argon. The workup and purification remain identical to the microwave protocol.

Self-Validating Analytical Checkpoints

A trustworthy protocol must be a self-validating system. Use the following metrics to verify reaction success in real-time:

  • In-Process TLC: Using Hexanes/EtOAc (1:1 v/v). The starting 2-halo-4-methoxypyridine will elute near Rf​≈0.6 (UV active). The product, 4-(4-methoxypyridin-2-yl)phenol, will appear at Rf​≈0.3 . Validation: The product spot will strongly absorb UV (254 nm) and will stain positive (yellow/brown) with KMnO₄ due to the oxidizable phenol moiety.

  • LC-MS Verification: The target compound (C₁₂H₁₁NO₂) has an exact mass of 201.08. Positive electrospray ionization (ESI+) will yield a dominant [M+H]+ peak at 202.1 m/z .

  • ¹H NMR (Methanol-d₄) Signatures: Look for the characteristic methoxy singlet at δ ~3.90 ppm, the pyridine C6 proton doublet at δ ~8.30 ppm, and the symmetric AA'BB' splitting pattern of the 1,4-disubstituted phenol ring between δ 6.80–7.80 ppm[2].

Troubleshooting & Field-Proven Insights

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid).

    • Cause: (4-Hydroxyphenyl)boronic acid is susceptible to protodeboronation in basic aqueous media at high temperatures.

    • Solution: Always use a slight excess of the boronic acid (1.2 to 1.5 equivalents). If protodeboronation persists, lower the water ratio slightly or switch to the batch protocol at a lower temperature (80 °C).

  • Issue: Formation of Biaryl Homocoupled Byproducts.

    • Cause: Oxygen ingress during the reaction promotes Pd-catalyzed oxidative homocoupling of the boronic acid.

    • Solution: Ensure strict adherence to the Argon sparging step. For larger scales, utilize three cycles of freeze-pump-thaw degassing prior to heating.

References

  • Martini, M. L., et al. "Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity." ACS Chemical Neuroscience 10.9 (2019): 4160-4182. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. URL:[Link]

Sources

Method

Mastering Purity: Advanced Purification Protocols for 4-(4-Methoxypyridin-2-yl)phenol Intermediates

An Application Note for Drug Development Professionals Abstract 4-(4-Methoxypyridin-2-yl)phenol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this building...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

4-(4-Methoxypyridin-2-yl)phenol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as impurities can carry through to the final API, impacting its safety, efficacy, and stability. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the effective purification of 4-(4-Methoxypyridin-2-yl)phenol. We will explore the common impurity landscape derived from typical synthetic routes and present detailed, field-proven protocols for acid-base extraction, recrystallization, and column chromatography. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods for optimal results.

Introduction: The Critical Role of Intermediate Purity

In pharmaceutical manufacturing, the quality of the final drug product is intrinsically linked to the purity of its starting materials and intermediates.[1] 4-(4-Methoxypyridin-2-yl)phenol (CAS 733729-35-6) is a key heterocyclic phenol derivative used in the construction of complex molecules with significant biological activity.[2] Achieving high purity (>99.5%) for this intermediate is not merely a matter of process optimization; it is a fundamental requirement for regulatory compliance and ensuring patient safety. Impurities, even in trace amounts, can lead to the formation of unwanted by-products in subsequent steps, complicate regulatory filings, and introduce potential toxicological risks.[3]

This guide moves beyond simple procedural lists to provide a strategic framework for tackling the purification challenges associated with this specific molecule.

The Impurity Landscape: "Know Your Enemy"

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile is a direct consequence of the synthetic route employed. A common method for synthesizing the core structure of 2-arylpyridines involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]

Common Impurities in the Synthesis of 4-(4-Methoxypyridin-2-yl)phenol:

  • Unreacted Starting Materials: Residual amounts of precursors like (4-methoxypyridin-2-yl)boronic acid or a corresponding 2-halophenol derivative.

  • Homocoupling Products: By-products such as 4,4'-dimethoxy-2,2'-bipyridine or biphenol derivatives, formed from the self-coupling of starting materials.[5]

  • Catalyst Residues: Trace amounts of palladium and phosphine ligands from the coupling reaction.

  • Protodeboronation Products: The boronic acid starting material can be cleaved by residual water or base, reverting to 4-methoxypyridine.[4]

  • Degradation Products: Phenols are susceptible to oxidation, which can form colored impurities, especially when exposed to air and light.[5]

The presence and relative abundance of these impurities will dictate the most effective purification strategy. A preliminary analysis of the crude product by techniques like HPLC or LC-MS is strongly recommended to guide method selection.[6]

Core Purification Methodologies

We present three primary purification techniques, each with distinct principles and applications. The choice of method, or a combination thereof, depends on the impurity profile, the scale of the synthesis, and the target purity level.

Strategy 1: Acid-Base Extraction

Principle of Separation: This technique leverages the acidic nature of the phenolic proton (pKa ≈ 10). By treating the crude mixture with an aqueous base (e.g., NaOH), the phenol is deprotonated to form its water-soluble sodium phenoxide salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities (like homocoupled by-products or unreacted starting materials) behind in the organic solvent layer. Subsequent acidification of the aqueous layer re-protonates the phenoxide, causing the purified phenol to precipitate out of the solution.[7][8]

When to Use: Acid-base extraction is an ideal first-pass purification step for crude mixtures containing significant amounts of neutral or basic impurities. It is a robust, scalable, and cost-effective method for bulk impurity removal.[9]

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-(4-Methoxypyridin-2-yl)phenol in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification & Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. A typical volume is equal to that of the organic phase.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to fully separate. The aqueous layer (typically on the bottom, depending on the organic solvent's density) will contain the sodium salt of the desired product.

  • Layer Separation: Drain the aqueous layer into a clean flask. Perform a second extraction on the remaining organic layer with a fresh portion of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 2 M solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ≈ 5-6), as tested with pH paper. The purified 4-(4-Methoxypyridin-2-yl)phenol will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Strategy 2: Recrystallization

Principle of Separation: Recrystallization refines product purity based on differences in solubility between the target compound and its impurities in a specific solvent.[10] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form highly ordered, pure crystals. Impurities, being present in lower concentrations, remain dissolved in the solvent (the "mother liquor").[11]

When to Use: This method is highly effective for removing small quantities of closely related impurities after a bulk purification step like acid-base extraction. It is the gold standard for achieving high crystalline purity.

Protocol 2: Recrystallization from a Mixed Solvent System

Causality Note: Finding a single solvent with ideal solubility properties can be challenging. A mixed-solvent system (one "soluble" solvent and one "anti-solvent") offers greater flexibility. For phenolic compounds, an alcohol/water system is often effective.[10]

  • Solvent Selection: A good starting point is a mixture of ethanol (soluble solvent) and water (anti-solvent).

  • Dissolution: Place the semi-purified 4-(4-Methoxypyridin-2-yl)phenol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Impurity Removal (Optional): If the solution is colored due to oxidative impurities, it can be treated with a small amount of activated charcoal. However, this is generally avoided for phenols as ferric ions in some charcoal grades can form colored complexes.[10] If used, add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol until the turbidity just disappears, ensuring the solution is perfectly saturated at the elevated temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Strategy 3: Flash Column Chromatography

Principle of Separation: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that is forced through the column under pressure.[12] Compounds with a higher affinity for the stationary phase will travel down the column more slowly than compounds with a lower affinity, enabling their separation.

When to Use: Chromatography is the most powerful purification technique for separating complex mixtures or isomers with very similar chemical properties that cannot be resolved by extraction or recrystallization.[13] For pyridine derivatives, special attention must be paid to the mobile phase to ensure good peak shape and avoid tailing caused by interaction with acidic silanol groups on the silica.[14]

Protocol 3: Flash Column Chromatography on Silica Gel
  • Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry.

  • Mobile Phase Selection: The polarity of the mobile phase is critical. A good starting point for 4-(4-Methoxypyridin-2-yl)phenol is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound.

  • Peak Tailing Mitigation: To prevent peak tailing common with basic pyridine compounds, it is often beneficial to add a small amount (0.5-1%) of a competing base like triethylamine (TEA) to the mobile phase.[14] This masks the acidic silanol sites on the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Apply the mobile phase to the top of the column and use positive pressure (from a pump or inert gas) to force the solvent through the column at a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly purified product.

Workflow and Method Selection

Choosing the right purification strategy is key to achieving efficiency and high purity. The following workflow and decision-making diagram provide a logical approach to purifying 4-(4-Methoxypyridin-2-yl)phenol intermediates.

A Crude Product B Acid-Base Extraction A->B  Bulk removal of non-acidic impurities C Purity Check (TLC/HPLC) B->C D Recrystallization C->D High Purity, Few Impurities E Column Chromatography C->E Low Purity, Multiple Impurities F Pure Product (>99.5%) D->F E->F

Caption: General purification workflow for 4-(4-Methoxypyridin-2-yl)phenol.

Decision-Making Flowchart

This diagram assists in selecting the optimal purification path based on the initial assessment of the crude material.

start Analyze Crude Product (TLC, HPLC, or NMR) q1 Contains significant non-phenolic impurities? start->q1 proc1 Perform Acid-Base Extraction q1->proc1 Yes q2 Purity >98% after extraction/initial state? q1->q2 No proc1->q2 proc2 Perform Recrystallization q2->proc2 Yes proc3 Perform Flash Column Chromatography q2->proc3 No end Final Product: Characterize & Dry proc2->end proc3->end

Caption: Decision-making flowchart for selecting the appropriate purification method.

Data Summary and Quality Control

The effectiveness of each purification method can be summarized for comparative purposes. The values below are typical and may vary based on the specific impurity profile of the crude material.

Purification MethodTypical Purity AchievedExpected Yield (%)Key AdvantagesKey Limitations
Acid-Base Extraction 90-98%85-95%High capacity, cost-effective, excellent for bulk removalIneffective for other acidic or phenolic impurities
Recrystallization >99.5%70-90%Yields high-purity crystalline solid, removes trace impuritiesPotential for significant yield loss in mother liquor
Column Chromatography >99.8%60-85%Highest resolving power, separates very similar compoundsLabor-intensive, requires large solvent volumes, lower throughput

Quality Control: The purity of the final product must be rigorously verified. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structural integrity of the compound, while Mass Spectrometry (MS) confirms the molecular weight.[6]

References

  • Vertex AI Search. (2024). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis.
  • University of Babylon. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Vertex AI Search. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Waters. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Appchem. (n.d.). 4-(4-Methoxypyridin-2-yl)phenol.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025). Troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid.
  • BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.

Sources

Application

Application Notes and Protocols for the Preparation of Transition Metal Complexes with 4-(4-Methoxypyridin-2-yl)phenol

Introduction: The Versatility of Pyridyl-Phenol Ligands in Coordination Chemistry In the field of inorganic chemistry and drug development, the design of ligands that can form stable and functional complexes with transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyridyl-Phenol Ligands in Coordination Chemistry

In the field of inorganic chemistry and drug development, the design of ligands that can form stable and functional complexes with transition metals is of paramount importance.[1][2][3] Pyridine-based ligands are among the most significant donor ligands in transition-metal chemistry due to their robust coordination ability.[1][4] The ligand 4-(4-Methoxypyridin-2-yl)phenol is a particularly interesting molecule, incorporating both a pyridyl nitrogen atom and a phenolic oxygen atom. This N,O-bidentate chelation capability allows it to form stable five-membered rings with metal ions, a favored conformation in coordination chemistry.

The electronic properties of this ligand are finely tuned by its substituents. The phenol group can act as a neutral hydroxyl donor or, upon deprotonation, as an anionic phenolate donor, which strongly influences the overall charge and reactivity of the resulting complex.[5] Furthermore, the methoxy group on the pyridine ring acts as an electron-donating group, increasing the electron density on the nitrogen atom and potentially enhancing its donor strength.[6]

The resulting transition metal complexes are candidates for a wide range of applications. The interplay between the metal's d-orbitals and the ligand's π-system can give rise to unique electronic and photophysical properties.[7] These properties are central to their potential use as catalysts, components in advanced materials, and as therapeutic agents.[3] For instance, the ability of transition metals to exist in various oxidation states is a key feature in many catalytic cycles and biological redox processes.[2][8]

This guide provides a comprehensive overview of the synthesis and characterization of transition metal complexes with 4-(4-Methoxypyridin-2-yl)phenol, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Part 1: General Principles of Synthesis

The synthesis of metal complexes with 4-(4-methoxypyridin-2-yl)phenol typically involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The specific outcome of the reaction is governed by several key factors.

Causality of Experimental Choices
  • Metal Precursor Selection: The choice of the metal salt (e.g., chlorides, nitrates, acetates, perchlorates) is critical. The counter-anion can either be a non-coordinating spectator ion (like ClO₄⁻ or PF₆⁻) or it can participate in the coordination sphere of the final complex (like Cl⁻). For instance, using CuCl₂ is likely to yield a neutral complex where chloride ions complete the coordination sphere, whereas using Cu(NO₃)₂ might result in a cationic complex with nitrate as the counter-ion.

  • Solvent System: The solvent must dissolve both the ligand and the metal salt to facilitate the reaction. Alcohols such as methanol or ethanol are frequently used as they are polar enough for many metal salts and are also good solvents for the phenolic ligand. For air- or moisture-sensitive reactions, dried aprotic solvents like acetonitrile or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) are necessary.

  • Stoichiometry and Reaction Control: The molar ratio of ligand to metal is a primary determinant of the final product's structure. A 1:1 ratio might favor the formation of a simple mononuclear complex, while a 2:1 ligand-to-metal ratio is often used to synthesize complexes like [ML₂]ⁿ⁺, where M is the metal and L is the ligand. The order of addition can also be important; typically, the metal salt solution is added dropwise to the ligand solution to maintain a high ligand concentration, which can prevent the formation of polymeric side products.

  • Role of Base and pH: The phenolic proton of 4-(4-methoxypyridin-2-yl)phenol is acidic and can be removed by a base (e.g., triethylamine, NaOH, or an alkoxide). Deprotonation creates a more strongly donating phenolate anion, leading to the formation of highly stable, neutral complexes. The choice of base and the control of pH are therefore powerful tools to direct the synthesis towards a specific product.

  • Temperature and Reaction Time: While many coordination reactions occur rapidly at room temperature, heating under reflux is often employed to increase the reaction rate and ensure the thermodynamically most stable product is formed. The optimal reaction time is typically determined by monitoring the reaction, for example, by thin-layer chromatography (TLC) until the starting materials are consumed.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a transition metal complex with 4-(4-methoxypyridin-2-yl)phenol.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand_Sol Dissolve Ligand in Solvent Mix Combine Solutions (Dropwise Addition) Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mix Stir Stir/Reflux (e.g., 2-6 hours) Mix->Stir Cool Cool to Crystallize or Precipitate Stir->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Solvents (e.g., Cold MeOH, Ether) Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterization Characterization Dry->Characterization Final Product

Caption: General workflow for the synthesis of transition metal complexes.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers should optimize conditions based on the specific metal and desired complex.

Safety Precaution: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perchlorate salts of metal complexes are potentially explosive and must be handled with extreme care and in small quantities.[9]

Protocol 1: Synthesis of a Dichloro-bis[4-(4-methoxypyridin-2-yl)phenol]copper(II) Complex

This protocol describes a general method for synthesizing a neutral Cu(II) complex using a 2:1 ligand-to-metal ratio.

Materials and Reagents:

  • 4-(4-Methoxypyridin-2-yl)phenol (Ligand, L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (ACS grade or higher)

  • Diethyl ether

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Ligand Solution: In the 100 mL round-bottom flask, dissolve 2.0 mmol of 4-(4-methoxypyridin-2-yl)phenol in 30 mL of methanol. Stir until a clear solution is obtained.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of methanol. The solution should be a clear blue or green.

  • Reaction: While stirring the ligand solution, add the copper(II) chloride solution dropwise over 10 minutes. A color change (e.g., to a deeper green or brown) and the formation of a precipitate are typically observed.

  • Reflux: Attach the condenser to the flask and heat the mixture to reflux using the heating mantle. Let the reaction reflux with continuous stirring for 4 hours. This ensures the reaction goes to completion and can improve the crystallinity of the product.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature. For maximum yield, cool the flask further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using the Büchner funnel. Wash the precipitate with a small amount (2 x 5 mL) of cold methanol to remove any unreacted starting materials. Follow with a wash of diethyl ether (2 x 10 mL) to help dry the solid.

  • Drying: Transfer the solid product to a pre-weighed vial and dry it under vacuum for several hours to remove all residual solvent.

  • Characterization: Determine the yield and characterize the complex using the methods described in the next section.

Part 3: Characterization and Data Analysis

Successful synthesis must be confirmed through rigorous characterization. Each technique provides a piece of the puzzle to elucidate the structure and purity of the final complex.

Key Characterization Techniques
  • Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal. Upon complexation, the vibrational frequency of the pyridine C=N bond is expected to shift to a higher wavenumber. Additionally, new bands in the far-IR region (typically < 600 cm⁻¹) can be assigned to the M-N and M-O stretching vibrations, providing direct evidence of coordination.[8][10]

  • UV-Visible Spectroscopy: The electronic spectrum of the complex provides information about its electronic structure. One would expect to see intense ligand-centered π→π* transitions in the UV region and potentially lower energy ligand-to-metal charge transfer (LMCT) bands.[8][10] For d-block metals like Cu(II), weak, broad d-d transition bands in the visible or near-IR region can give clues about the coordination geometry (e.g., octahedral vs. square planar).

  • Elemental Analysis (CHN): This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values calculated for the proposed formula of the complex, which is essential for confirming its stoichiometry.[11]

  • Molar Conductance: Measuring the molar conductivity of the complex dissolved in a solvent like DMF or acetonitrile helps determine if it is an electrolyte or non-electrolyte.[8][11] This distinguishes between complexes where anions (like Cl⁻) are coordinated to the metal versus those where they act as free counter-ions.

  • X-ray Crystallography: This is the most definitive method for structural elucidation. If suitable single crystals can be grown, X-ray diffraction analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular packing in the solid state.[12][13][14]

Expected Data Summary

The following table summarizes hypothetical data for the Dichloro-bis[4-(4-methoxypyridin-2-yl)phenol]copper(II) complex prepared in Protocol 1.

ParameterExpected ObservationRationale
Appearance Green or brown crystalline solidFormation of a new coordination compound with a distinct color from the starting materials.
Yield 60-85%Typical range for this type of coordination reaction.
Melting Point >200 °C (with decomposition)Coordination complexes are often high-melting solids.[11]
IR (ν, cm⁻¹) Pyridine ν(C=N): ~1610-1625Phenolic ν(O-H): ~3400 (broad)New ν(M-N), ν(M-O): ~550, ~450Shift of pyridine stretch indicates coordination. Presence of O-H indicates phenol is not deprotonated.
UV-Vis (λₘₐₓ, nm) ~280, ~350 (π→π*, LMCT)~650-800 (d-d transition)High-intensity bands for ligand and charge transfer; low-intensity broad band for d-d transition of Cu(II).
Molar Conductance < 20 Ω⁻¹cm²mol⁻¹ in DMFIndicates a non-electrolyte, suggesting the chloride ions are coordinated to the copper center.[8]
Visualization of Ligand Coordination

The diagram below illustrates the expected bidentate coordination of the 4-(4-methoxypyridin-2-yl)phenol ligand to a generic metal center (M).

Caption: Bidentate (N,O) coordination of the ligand to a metal center.

Part 4: Applications and Future Directions

Transition metal complexes derived from pyridyl-phenol ligands are of significant interest for their potential applications in various scientific domains.

Potential Applications
  • Homogeneous Catalysis: The coordinated metal ion can act as a Lewis acid, and its redox properties can be exploited in catalytic cycles for organic transformations such as oxidation, reduction, and cross-coupling reactions.[15] The ligand framework can be modified to tune the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity.

  • Bioinorganic Chemistry and Drug Development: Many metalloenzymes feature active sites with coordinated nitrogen and oxygen donors. Synthetic complexes can serve as models for these active sites, providing insight into their function. Furthermore, metal complexes can exhibit enhanced biological activity (e.g., anticancer, antimicrobial) compared to the free ligands.[2][3] The cytotoxic potential of these complexes could be explored against various cancer cell lines.

  • Materials Science: The photophysical properties of these complexes, such as luminescence, make them candidates for applications in chemical sensors, OLEDs, and photocatalysis.[16] The self-assembly of these molecular units can also lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.[17][18]

Future Research
  • Systematic Study: A systematic investigation involving a series of first-row transition metals (e.g., Mn, Fe, Co, Ni, Zn) would allow for a comparative study of their structural, spectroscopic, and electrochemical properties.

  • Catalytic Screening: The synthesized complexes should be screened for catalytic activity in a range of important organic reactions to uncover their potential as catalysts.

  • Biological Evaluation: In vitro studies to assess the antimicrobial and anticancer activities of these complexes are a logical next step for drug development professionals. This would involve determining minimum inhibitory concentrations (MIC) against various microbes and IC₅₀ values against cancer cell lines.

  • Ligand Modification: The ligand itself can be further functionalized to modulate the properties of the resulting complexes. For example, adding bulky groups could create specific pockets for substrate binding in catalytic applications, while adding water-solubilizing groups could enhance bioavailability for medicinal applications.

By following the protocols and understanding the principles outlined in this guide, researchers can effectively synthesize and characterize novel transition metal complexes of 4-(4-methoxypyridin-2-yl)phenol, paving the way for new discoveries in catalysis, medicine, and materials science.

References

  • Shreve, R. N., & Brink, J. A. (1977). Chemical Process Industries. McGraw-Hill.
  • (2013). Divalent transition metal(II) complexes of two heterocyclic ligands with pendant pyridinyl groups: Synthesis, characterization and electrochemistry. ResearchGate. [Link]

  • Pérez, J., et al. (2016). Nucleophilic Additions to Coordinated 1,10-Phenanthroline: Intramolecular, Intermolecular, Reversible, and Irreversible. Chemistry – A European Journal. [Link]

  • Orie, K. J., et al. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Modern Chemistry. [Link]

  • (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. [Link]

  • (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Adam, F., et al. (2015). Crystal structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Orie, K. J., et al. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. [Link]

  • (2017). Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2012). Therapeutic Applications of Transition Metal Complexes. IOSR Journal of Applied Chemistry. [Link]

  • Hirscher, M., et al. (2019). Competition in Coordination Assemblies: 1D-Coordination Polymer or 2D-Nets Based on Co(NCS)2 and 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine. Molecules. [Link]

  • (2014). Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino] methyl}-6-methylphenol. ResearchGate. [Link]

  • (2024). Ru(II)–Pd(II) dinuclear complexes of di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines: synthesis, characterization and application for catalysis. ChemRxiv. [Link]

  • (2020). Synthesis, Luminescence, and Electrochemistry of Tris-Chelate Platinum(IV) Complexes with Cyclometalated N-Heterocyclic Carbene Ligands and Aromatic Diimines. Inorganic Chemistry. [Link]

  • (n.d.). 4-Methoxypyridine. ExSyn. [Link]

  • (2021). The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview. Molecules. [Link]

  • (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry. [Link]

  • (2015). Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2. ResearchGate. [Link]

  • (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank. [Link]

  • (n.d.). Multidentate Phenols. Columbia University. [Link]

  • (2020). Coordination Chemistry with the P2 Ligand Complex [Cp2Mo2(CO)4(μ,ɳ2:2‐P2)], Ag. University of Regensburg. [Link]

Sources

Method

Application Notes &amp; Protocols: Functionalization of 4-(4-Methoxypyridin-2-yl)phenol for Advanced Polymer Synthesis

Introduction: The Strategic Value of a Bifunctional Monomer In the pursuit of high-performance polymers, the rational design of monomeric building blocks is paramount. 4-(4-Methoxypyridin-2-yl)phenol emerges as a uniquel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Monomer

In the pursuit of high-performance polymers, the rational design of monomeric building blocks is paramount. 4-(4-Methoxypyridin-2-yl)phenol emerges as a uniquely valuable monomer, strategically positioning a nucleophilic phenolic hydroxyl group and a basic, ligand-capable pyridine ring within a rigid aromatic framework. This architecture provides a versatile platform for synthesizing advanced polymers with tailored properties.

The phenolic hydroxyl group serves as a classical handle for step-growth polymerization, enabling the formation of robust polymer backbones such as poly(arylene ether)s and polyesters. Concurrently, the pyridine moiety, with its basic nitrogen atom, imparts several desirable characteristics to the resulting macromolecule. These include:

  • Enhanced Thermal and Chemical Stability: The incorporation of rigid heterocyclic aromatic rings into the polymer backbone often leads to materials with high glass transition temperatures (Tg) and excellent chemical resistance.[1][2]

  • Tunable Solubility and Processability: The polar pyridine group can improve solubility in common organic solvents, facilitating polymer processing and characterization.[2]

  • Inherent Functionality: The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding, act as a proton acceptor, or coordinate with metal ions. This opens avenues for creating materials for gas separation membranes, fuel cells, and antimicrobial coatings.[3][4][5]

This guide provides a comprehensive overview of the synthesis of 4-(4-methoxypyridin-2-yl)phenol and details its subsequent functionalization into high-performance poly(arylene ether ketone)s and polyesters, including protocols for post-polymerization modification.

Synthesis of the Monomer: 4-(4-Methoxypyridin-2-yl)phenol

The most efficient and modular route to synthesize the title monomer is via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[6]

Synthetic Workflow

cluster_reactants Reactants cluster_catalyst Catalytic System A 2-Bromo-4-methoxypyridine Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B 4-Hydroxyphenylboronic acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3, Na3PO4) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Purification Workup & Purification Reaction->Purification Product 4-(4-Methoxypyridin-2-yl)phenol Purification->Product

Caption: Workflow for the synthesis of the target monomer via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol utilizes a palladium catalyst with a phosphine ligand (dppf) which is robust and effective for heteroaryl couplings.[7] The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[6] A mixed solvent system like dioxane/water often enhances the solubility of both organic and inorganic reagents.[8]

Reagent/ParameterMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)Purpose
2-Bromo-4-methoxypyridine1.0188.021.88 gAryl halide partner
4-Hydroxyphenylboronic acid1.2137.941.66 gOrganoboron partner
Pd(dppf)Cl₂·CH₂Cl₂0.03816.64245 mgPalladium catalyst
Sodium Phosphate (Na₃PO₄)3.0163.944.92 gBase for boronic acid activation
1,4-Dioxane--40 mLOrganic solvent
Deionized Water--10 mLCo-solvent, dissolves inorganic base

Procedure:

  • To a 100 mL Schlenk flask, add 2-bromo-4-methoxypyridine (1.88 g, 10.0 mmol), 4-hydroxyphenylboronic acid (1.66 g, 12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol), and sodium phosphate (4.92 g, 30.0 mmol).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(4-methoxypyridin-2-yl)phenol as a solid.[9]

Polymerization via Phenolic Hydroxyl Group Functionalization

The phenolic -OH group is an excellent nucleophile after deprotonation, making it ideal for step-growth polymerizations like polyether and polyester synthesis.

Application I: Synthesis of Pyridine-Containing Poly(arylene ether ketone)s (PAEKs)

Rationale: This method involves a nucleophilic aromatic substitution (SNAr) reaction. The phenoxide, generated in situ with a base, displaces activated halides (typically fluorides) on an electron-deficient aromatic ring (like a benzophenone moiety). This reaction is a cornerstone for producing high-performance thermoplastics like PEEK.[4][10] The incorporation of the pyridyl-phenol monomer introduces sites for potential cross-linking or property modification.[5]

cluster_reactants Monomers & Reagents Monomer1 4-(4-Methoxypyridin-2-yl)phenol Polymerization Nucleophilic Aromatic Substitution (SNAr) Monomer1->Polymerization Monomer2 Bisphenol A Monomer2->Polymerization Comonomer 4,4'-Difluorobenzophenone Comonomer->Polymerization Base K2CO3 (Base) Base->Polymerization Solvent NMP/Toluene (Solvent) Solvent->Polymerization Product Pyridine-Functionalized PAEK Copolymer Polymerization->Product

Caption: Reaction scheme for the synthesis of a pyridine-containing PAEK copolymer.

Protocol 2: Poly(arylene ether ketone) Copolymer Synthesis

  • Setup: Equip a three-neck flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Reagents: Charge the flask with 4-(4-methoxypyridin-2-yl)phenol (e.g., 5 mol%), a diphenol comonomer like Bisphenol A (95 mol%), an equimolar amount of 4,4'-difluorobenzophenone, and potassium carbonate (K₂CO₃, ~30% molar excess).

  • Solvents: Add N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 25-30% (w/v) and toluene as an azeotroping agent (approx. 10% of NMP volume).

  • Dehydration: Heat the mixture to 140-150 °C with stirring under a nitrogen stream. Toluene will form an azeotrope with the water generated from the phenoxide formation, which is collected in the Dean-Stark trap. This step is critical to ensure anhydrous conditions for the polymerization.

  • Polymerization: After all water is removed (typically 2-4 hours), drain the toluene from the trap and slowly raise the reaction temperature to 180-200 °C. Maintain this temperature for 8-16 hours. The viscosity of the solution will increase significantly as the polymer chain grows.

  • Precipitation: Cool the viscous solution and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of vigorously stirring methanol or water to precipitate the polymer.

  • Purification: Filter the fibrous polymer, wash it extensively with hot water and methanol to remove residual salts and solvent, and dry it in a vacuum oven at 120 °C until a constant weight is achieved.

Polymer PropertyTypical Value RangeCharacterization Method
Number Average MW (Mn)20,000 - 60,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Glass Transition Temp (Tg)160 - 220 °CDSC
5% Weight Loss Temp (Td5)> 450 °C (in N₂)TGA
Application II: Synthesis of Pyridine-Containing Polyesters

Rationale: The phenolic hydroxyl group can be readily acylated by a dicarboxylic acid chloride in a polycondensation reaction. This is a rapid and efficient method for producing polyesters at relatively low temperatures.[11] The resulting polymers combine the mechanical properties of aromatic polyesters with the unique functionality of the pyridine ring.

Protocol 3: Polyester Synthesis via Acylation

  • Monomer Solution: In a flask under a nitrogen atmosphere, dissolve 4-(4-methoxypyridin-2-yl)phenol in a suitable solvent such as NMP or chloroform containing a stoichiometric amount of a tertiary amine base (e.g., pyridine or triethylamine). The base acts as an acid scavenger for the HCl byproduct.[12]

  • Acylation: Cool the solution in an ice bath (0 °C). Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent. The slow addition helps control the exothermicity of the reaction.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Filter the polymer, wash thoroughly with methanol to remove the amine hydrochloride salt and unreacted monomers, and dry under vacuum.

Post-Polymerization Functionalization of the Pyridine Ring

The true versatility of these polymers lies in the ability to modify the pyridine nitrogen after the main chain has been formed. This allows for the creation of a family of materials from a single parent polymer.

ParentPolymer Pyridine-Containing Polymer Backbone Quaternization Quaternization ParentPolymer->Quaternization Protonation Protonation ParentPolymer->Protonation Complexation Metal Coordination ParentPolymer->Complexation AlkylHalide Alkylating Agent (e.g., CH3I, C4H9Br) AlkylHalide->Quaternization Acid Protic Acid (e.g., H3PO4, HCl) Acid->Protonation MetalSalt Metal Salt (e.g., AgNO3, CuCl2) MetalSalt->Complexation Product1 Quaternized Polymer (Polyelectrolyte) Quaternization->Product1 Product2 Protonated Polymer (Acid-Doped) Protonation->Product2 Product3 Metallo-Supramolecular Polymer Complexation->Product3

Caption: Post-polymerization modification pathways for the pyridine moiety.

Protocol 4: Quaternization to Form a Polyelectrolyte

  • Dissolution: Dissolve the parent pyridine-containing polymer (e.g., the PAEK from Protocol 2) in a polar aprotic solvent like NMP or DMF.

  • Alkylation: Add a molar excess (e.g., 5-10 equivalents per pyridine unit) of an alkylating agent, such as methyl iodide (CH₃I) or butyl bromide (C₄H₉Br).

  • Reaction: Heat the mixture to 60-80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Isolation: Cool the solution and precipitate the now-charged polymer into a solvent in which the starting polymer is soluble but the ionomer is not, such as diethyl ether or acetone.

  • Purification: Filter the quaternized polymer, wash with the precipitation solvent to remove excess alkylating agent, and dry under vacuum. The degree of quaternization can be quantified using ¹H NMR spectroscopy by comparing the integration of the newly formed N-alkyl peaks with the polymer backbone peaks.

References

  • Zolotukhin, M. G., et al. (2020). Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations. RSC Advances. [Link][1][2]

  • Zolotukhin, M. G., et al. (2020). Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations. ResearchGate. [Link][13]

  • Cetina-Mancilla, E., et al. (2020). Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations. RSC Publishing. [Link][1][2]

  • Wang, Z., et al. (2018). Aromatic polyimides containing pyridine and spirocyclic units: Preparation, thermal and gas separation properties. ResearchGate. [Link][3]

  • Lee, S., et al. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ACS Publications. [Link][9]

  • Zhang, J., et al. (2023). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. PMC. [Link]

  • Lüchinger, N., et al. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. PMC. [Link][4]

  • Cravotto, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][7]

  • Gurjar, M. K., et al. (1990). A New Route to (±) Metoprolol. Synthetic Communications. [Link]

  • Various Authors. (2013). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
  • Lüchinger, N., et al. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. PubMed. [Link][5]

  • Liu, J., & Chen, E. Y.-X. (2018). Polymerization of Polar Monomers Mediated by Main-Group Lewis Acid–Base Pairs. Chemical Reviews. [Link]

  • Various Authors. (2009). Method for preparing poly (ether ketone ketones).
  • Kedracki, D., et al. (2016). A family of linear phenolic polymers with controlled hydrophobicity, adsorption and antioxidant properties. RSC Publishing. [Link]

  • Huang, C.-H., et al. (2015). Polymer Chemistry. Polymer Chemistry. [Link]

  • Chen, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][6]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link][8]

  • Request PDF. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. ResearchGate. [Link][10]

  • Hergenrother, P. M. (1996). SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. VTechWorks. [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molecules. [Link]

  • ExSyn. (n.d.). 4-Methoxypyridine. ExSyn. [Link]

  • Kusumaningrum, V. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Various Authors. (2002). Synthesis of environmentally degradable alkyl polyesters. Google Patents. [14]

  • Kim, Y., et al. (2022). Ecofriendly Multifunctional Monodisperse Spherical Polymer Colloids from Hyperbranched Poly(p-phenyl ester) Phenol. ACS Publications. [Link]

  • Bielawski, C. W., et al. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Chemistry. [Link]

  • Nozaki, K., et al. (2022). Copolymerization of Propylene and Polar Monomers Using Pd/IzQO Catalysts. Journal of the American Chemical Society. [Link]

  • Takeda, N., et al. (2023). Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. MDPI. [Link]

  • Orosz, Á., et al. (2020). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Advances. [Link]

  • Vlase, T., et al. (2003). esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols. Annals of the University of Petrosani, Mechanical Engineering. [Link][11]

  • Polymer Solutions. (n.d.). Esterification Reactions. Polymer Solutions. [Link]

  • Kabardin, S. A., et al. (2022). Recycling of Epoxy/Fiberglass Composite Using Pyridine. MDPI. [Link][12]

  • Celina, M. C., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Applied Polymer Materials. [Link]

  • LookChem. (n.d.). Phenol,4-ethenyl-2-methoxy-, homopolymer. LookChem. [Link]

  • Ates, S., & Sezer, S. (2012). Preparation and characterization of polyesters with controlled molecular weight method. Advanced Materials Letters. [Link]

  • Vohlídal, J. (2024). Polymer Chemistry. Universidad de Zaragoza. [Link]

  • ResearchGate. (n.d.). Characteristics, Applications and Properties of Polymers. ResearchGate. [Link]

  • Meier, M. A. R., et al. (2018). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry. [Link]

  • N/A. (n.d.). Development of polymer-wrapping methods for functionalization of carbon materials. N/A. [Link]

  • Arslan, H., et al. (2009). Crystal structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. PMC. [Link]

  • ResearchGate. (n.d.). 4-[(E)-4-Hydroxybut-2-en-1-yl]-2-methoxyphenol. ResearchGate. [Link]

Sources

Application

Application Note: Isolating High-Purity 4-(4-Methoxypyridin-2-yl)phenol Through Optimized Crystallization

Abstract This technical guide provides a comprehensive framework for the isolation and purification of 4-(4-Methoxypyridin-2-yl)phenol via crystallization. Recognizing the critical role of solid-state properties in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the isolation and purification of 4-(4-Methoxypyridin-2-yl)phenol via crystallization. Recognizing the critical role of solid-state properties in drug development, this document outlines systematic protocols for solvent screening, the development of cooling and anti-solvent crystallization methods, and troubleshooting common crystallization challenges. The methodologies are designed to be adaptable, enabling researchers to achieve high purity and desirable crystal attributes for this key pharmaceutical intermediate.

Introduction: The Significance of Crystalline Form

4-(4-Methoxypyridin-2-yl)phenol, with its molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol , is a molecule of interest in pharmaceutical research.[1][2] The final physical form of an active pharmaceutical ingredient (API) or intermediate is of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Crystallization is a critical purification step that also allows for the control of the solid-state form. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties, underscores the need for robust and well-controlled crystallization protocols.[3][4] Different polymorphs can exhibit varied therapeutic efficacy and safety profiles.[4] Therefore, developing a reproducible crystallization process is not merely a matter of purification but a crucial step in ensuring consistent product quality.

This application note details a systematic approach to developing a crystallization procedure for 4-(4-Methoxypyridin-2-yl)phenol, from initial solvent screening to optimized protocols for achieving high-purity crystalline material.

Physicochemical Properties and Initial Considerations

A thorough understanding of the physicochemical properties of 4-(4-Methoxypyridin-2-yl)phenol is the foundation for developing a successful crystallization process. While comprehensive data for this specific molecule is not widely published, we can infer its behavior based on its structural motifs: a phenol group, a pyridine ring, and a methoxy group.

  • Polarity and Solubility: The presence of the phenolic hydroxyl group and the nitrogen atom in the pyridine ring introduces polarity and the potential for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the aromatic rings contribute to non-polar character, indicating potential solubility in some organic solvents. The methoxy group is a moderately polar ether linkage.

  • Acid/Base Properties: The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen is basic. This allows for the possibility of pH-dependent solubility, which can be exploited in certain crystallization techniques.

A preliminary solvent screen is essential to determine the solubility profile of 4-(4-Methoxypyridin-2-yl)phenol across a range of solvents with varying polarities. This empirical data is invaluable for selecting an appropriate crystallization solvent or solvent/anti-solvent system.

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable solvents for the crystallization of 4-(4-Methoxypyridin-2-yl)phenol by determining its solubility at ambient and elevated temperatures.

Materials:

  • 4-(4-Methoxypyridin-2-yl)phenol (crude or semi-purified)

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Vials with magnetic stir bars

  • Heating/stirring plate

  • Thermometer/temperature probe

Procedure:

  • Initial Solubility Assessment (Ambient Temperature):

    • Add a known mass (e.g., 10 mg) of 4-(4-Methoxypyridin-2-yl)phenol to a vial.

    • Add a small, measured volume (e.g., 0.1 mL) of the first solvent.

    • Stir vigorously at ambient temperature for 1-2 minutes.

    • Observe for dissolution. If the solid dissolves, the compound is likely very soluble in that solvent.

    • If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL) with stirring until dissolution is observed or a large volume (e.g., 5 mL) has been added.

    • Record the approximate solubility in mg/mL.

    • Repeat for all selected solvents.

  • Temperature-Dependent Solubility:

    • For solvents in which the compound showed moderate to low solubility at ambient temperature, prepare a saturated or near-saturated suspension.

    • Slowly heat the suspension while stirring and monitoring the temperature.

    • Record the temperature at which complete dissolution occurs.

    • A significant increase in solubility with temperature indicates a good candidate for cooling crystallization.

Data Interpretation and Solvent Selection:

The ideal solvent for cooling crystallization will exhibit high solubility at an elevated temperature and low solubility at a lower temperature. For anti-solvent crystallization, a solvent in which the compound is highly soluble will be paired with an "anti-solvent" in which it is poorly soluble.

Solvent Category Solubility Observation Potential Application
Good Solvents High solubility at room temperature.Component of an anti-solvent system.
Poor Solvents Low solubility even at elevated temperatures.Potential anti-solvent.
Ideal for Cooling Low solubility at room temperature, high solubility at elevated temperatures.Cooling crystallization.

Protocol 2: Cooling Crystallization

Objective: To purify 4-(4-Methoxypyridin-2-yl)phenol by dissolving it in a suitable solvent at an elevated temperature and then allowing crystals to form upon controlled cooling.

Workflow Diagram:

Cooling_Crystallization A Dissolution: Dissolve crude product in minimal hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If needed C Controlled Cooling: Slowly cool the solution to induce crystallization A->C If no filtration B->C D Crystal Growth & Maturation: Allow crystals to grow at low temperature C->D E Isolation: Filter the crystalline product D->E F Washing: Wash with cold solvent E->F G Drying: Dry under vacuum F->G

Caption: Workflow for Cooling Crystallization.

Procedure:

  • Dissolution: In a suitable flask, add the crude 4-(4-Methoxypyridin-2-yl)phenol and the chosen solvent (e.g., isopropanol, based on a hypothetical favorable screening result). Heat the mixture with stirring to near the solvent's boiling point until all the solid dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. An insulated container or a programmable cooling bath can be used for precise control.

  • Crystal Growth and Maturation: Once the solution has reached room temperature, further cool it in an ice bath or refrigerator to maximize the yield of the crystalline product. Allow the crystals to mature in the cold mother liquor for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce the crystallization of 4-(4-Methoxypyridin-2-yl)phenol by adding a solvent in which it is insoluble (an anti-solvent) to a solution of the compound in a solvent in which it is soluble.

Workflow Diagram:

Anti_Solvent_Crystallization A Dissolution: Dissolve crude product in a good solvent (e.g., acetone) B Slow Addition of Anti-Solvent: Add a poor solvent (e.g., water or heptane) dropwise with stirring A->B C Induction of Crystallization: Observe for the onset of turbidity and crystal formation B->C D Maturation: Continue stirring at a controlled temperature to allow for crystal growth C->D E Isolation: Filter the crystalline product D->E F Washing: Wash with a mixture of the solvent and anti-solvent E->F G Drying: Dry under vacuum F->G

Caption: Workflow for Anti-Solvent Crystallization.

Procedure:

  • Dissolution: Dissolve the crude 4-(4-Methoxypyridin-2-yl)phenol in a minimum amount of a "good" solvent (e.g., acetone, based on a hypothetical screening result) at a controlled temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an "anti-solvent" (e.g., water or heptane) to the solution with vigorous stirring. The anti-solvent should be added dropwise to maintain a controlled level of supersaturation.

  • Induction and Crystal Growth: The addition of the anti-solvent will decrease the solubility of the compound, leading to nucleation and crystal growth. The rate of addition can be controlled to influence crystal size and morphology.

  • Maturation: After the addition of the anti-solvent is complete, allow the resulting slurry to stir for a period to ensure complete crystallization and to allow for any potential polymorphic transformations to a more stable form.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a mixture of the solvent and anti-solvent in a ratio that ensures low solubility of the product.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The solution becomes supersaturated too quickly, or the melting point of the compound is below the crystallization temperature.- Reduce the cooling rate. - Use a more dilute solution. - Add the anti-solvent more slowly or at a lower temperature. - Try a different solvent system.
Formation of Amorphous Solid Rapid precipitation due to very high supersaturation.- Decrease the level of supersaturation by using a more dilute solution or a slower cooling/anti-solvent addition rate. - Introduce seed crystals to promote controlled crystal growth.
Poor Crystal Quality (e.g., needles, fine powder) High degree of supersaturation leading to rapid nucleation.- Slow down the crystallization process (slower cooling or anti-solvent addition). - Consider a different solvent that may favor a different crystal habit.
Low Yield - The compound has significant solubility in the mother liquor at the final isolation temperature. - Insufficient maturation time.- Lower the final isolation temperature. - Increase the volume of anti-solvent. - Allow for a longer maturation period.

Characterization of the Crystalline Product

To confirm the purity and solid-state form of the isolated 4-(4-Methoxypyridin-2-yl)phenol, the following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. Differential Scanning Calorimetry (DSC) can provide more detailed information on thermal transitions.[5][6]

  • Spectroscopic Analysis (NMR, IR): To confirm the chemical identity and purity of the compound.

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form and detect the presence of different polymorphs.

Conclusion

The protocols outlined in this application note provide a systematic and scientifically grounded approach to the isolation and purification of 4-(4-Methoxypyridin-2-yl)phenol through crystallization. By carefully selecting solvents and controlling the crystallization parameters, researchers can achieve high purity and a desired crystalline form, which are critical for downstream applications in drug development. The principles and techniques described herein are broadly applicable to the crystallization of other small organic molecules.

References

  • Appchem. 4-(4-Methoxypyridin-2-yl)phenol. [Link]

  • Brito, M., et al. (2014). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Ciência & Saúde Coletiva, 19(11), 4479-4488. [Link]

  • Ferreira, O., et al. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 57(6), 1636-1640. [Link]

  • Kumar, L., & Bansal, A. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis, 1(1). [Link]

  • Mota, F. L., et al. (2009). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • PubChem. 4-(Pyridin-2-yl)phenol. [Link]

  • ResearchGate. Melting-point composition diagram of binary system comp. 4 and comp. 5. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Wang, G., et al. (2012). A second orthorhombic polymorph of 2-(pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1366. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Methoxypyridin-2-yl)phenol

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(4-Methoxypyridin-2-yl)phenol. This document is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Methoxypyridin-2-yl)phenol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively. The synthesis of 2-substituted pyridines via cross-coupling is notoriously challenging, but with careful attention to key parameters, high yields are achievable.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(4-Methoxypyridin-2-yl)phenol?

The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling a pyridine-containing organoboron reagent with a phenol-containing halide (or triflate). The two primary approaches are:

  • (4-Methoxypyridin-2-yl)boronic acid coupled with a 4-halophenol (e.g., 4-bromophenol). The phenolic hydroxyl group may require protection depending on the reaction conditions.

  • 2-Halo-4-methoxypyridine (e.g., 2-bromo-4-methoxypyridine) coupled with 4-hydroxyphenylboronic acid .

While other cross-coupling reactions like Negishi (using an organozinc reagent) are also effective for pyridine synthesis, the Suzuki-Miyaura is often preferred due to the relative stability and commercial availability of the boronic acid reagents.[3][4]

Q2: Why is the Suzuki-Miyaura coupling often problematic for 2-pyridyl derivatives?

The challenges stem from the inherent properties of the pyridine ring, especially when substitution is at the 2-position. Key issues include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially deactivating it or hindering its catalytic activity.[5]

  • Instability of Boronic Acid: 2-Pyridylboronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source (like water or even alcohols), resulting in the formation of the corresponding unsubstituted pyridine (4-methoxypyridine in this case) as a major byproduct.[6]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step, which is a critical part of the catalytic cycle where the organic group is transferred from boron to the palladium center.[6]

Q3: How does the 4-methoxy group affect the reactivity of the pyridine ring?

The 4-methoxy group is an electron-donating group. This is generally beneficial for Suzuki-Miyaura couplings as it increases the nucleophilicity of the pyridine ring, which can help counteract the electron-withdrawing effect of the ring nitrogen.[6] This can make the boronic acid more reactive compared to an unsubstituted 2-pyridylboronic acid. However, it does not fully mitigate the inherent instability of the C-B bond at the 2-position.[6] The methoxy group also serves as a "masked pyridone," which can be useful in more complex syntheses by mitigating the basicity of the pyridine nitrogen.[7]

Q4: What is protodeboronation and how can I minimize it?

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. For (4-Methoxypyridin-2-yl)boronic acid, this leads to the formation of 4-methoxypyridine. To minimize this side reaction:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. If an aqueous base is necessary, minimize the amount of water.[6]

  • Utilize Stable Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These esters act as a "slow-release" source of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[6]

  • Choose the Right Base: Use weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides to reduce the rate of degradation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-(4-Methoxypyridin-2-yl)phenol via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Formation

This is the most common issue, often resulting from a combination of factors. A systematic approach is key to diagnosis.

Troubleshooting_Workflow cluster_causes Potential Causes & Solutions cluster_byproducts Byproduct Analysis start Low / No Yield check_sm Verify Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions degraded_br Degraded Boronic Acid Solution: - Use fresh reagent - Switch to boronate ester check_sm->degraded_br byproducts Byproducts Observed? check_conditions->byproducts bad_catalyst Inefficient Catalyst Solution: - Screen ligands (e.g., SPhos) - Increase catalyst loading check_conditions->bad_catalyst wrong_base Incorrect Base Solution: - Use K₂CO₃ or Cs₂CO₃ check_conditions->wrong_base oxygen Oxygen Contamination Solution: - Degas solvents thoroughly check_conditions->oxygen byproducts->bad_catalyst No homocoupling Homocoupling Product (Bi-phenol or Bi-pyridine) byproducts->homocoupling Yes protodeboronation 4-Methoxypyridine byproducts->protodeboronation Yes homocoupling->oxygen protodeboronation->degraded_br

Caption: Troubleshooting workflow for low-yield reactions.

Possible Cause Underlying Science & Explanation Suggested Solution
Degradation of Boronic Acid As discussed in the FAQ, 2-pyridylboronic acids are unstable. Protodeboronation is a major competing pathway, especially in the presence of protic sources.1. Use Fresh Reagent: Store boronic acid in a cool, dry, inert atmosphere and use a fresh bottle if possible.[6] 2. Switch to a Boronate Ester: Synthesize the pinacol or MIDA boronate ester of (4-methoxypyridin-2-yl)boronic acid. These are significantly more stable.[6]
Inefficient Catalyst System The standard Pd(PPh₃)₄ may not be sufficient. The coordination of the pyridine nitrogen requires a more robust catalytic system. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the active Pd(0) species.[8]1. Screen Ligands: Employ Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich ligands like P(t-Bu)₃.[6] 2. Screen Pre-catalysts: Try different palladium sources such as Pd₂(dba)₃ or Pd(dppf)Cl₂.[3][6]
Inappropriate Base or Solvent The base activates the boronic acid for transmetalation, but strong bases (NaOH, KOH) can accelerate its decomposition. The solvent system must facilitate the interaction of both organic and inorganic components.1. Base Selection: Use K₂CO₃ or Cs₂CO₃.[6] 2. Solvent System: A mixture like 1,4-dioxane/water or DME/water is often effective. Ensure solvents are thoroughly degassed to remove oxygen.[6]
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.1. Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (argon/nitrogen) or using several freeze-pump-thaw cycles.[6] 2. Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
Problem 2: Significant Formation of 4-Methoxypyridine Byproduct
  • Primary Cause: Protodeboronation.

  • Solution: This is a direct indicator of boronic acid instability. The most effective solution is to switch from the boronic acid to its corresponding pinacol boronate ester . This dramatically reduces the concentration of free boronic acid at any given time, suppressing the protodeboronation pathway. Additionally, ensure all reaction components are as anhydrous as possible.[6]

Problem 3: Difficulty in Product Purification
  • Cause: The product, 4-(4-Methoxypyridin-2-yl)phenol, has both a basic site (pyridine) and an acidic site (phenol), making it amphoteric. Its polarity might be similar to byproducts or unreacted starting materials.

  • Solutions:

    • Acid/Base Wash: During the aqueous workup, a careful wash with a dilute acid (e.g., 1M HCl) can protonate and remove unreacted basic starting materials. Conversely, a wash with a dilute base (e.g., 1M Na₂CO₃) can deprotonate and remove unreacted phenolic starting materials. Be cautious, as your product can also be extracted into these layers.

    • Column Chromatography: Silica gel chromatography is standard. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the silica gel.

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.[9]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a dry, flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand. Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by silica gel column chromatography.

Data Summary: Recommended Reaction Conditions
ParameterRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/SPhosBuchwald-type ligands are often superior for challenging pyridine couplings.[6]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases that minimize boronic acid decomposition.[6][10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMEAprotic polar solvents, often with a small amount of water to aid in dissolving the base. Must be degassed.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the reaction, but excessive heat can degrade reagents.

Mechanistic Visualization

A firm grasp of the catalytic cycle is essential for rational troubleshooting. For instance, if a reaction stalls, understanding that transmetalation or reductive elimination could be the rate-limiting step helps in selecting an appropriate ligand to accelerate it.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex R¹-X trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex [R²-B(OR)₃]⁻ trans_complex->pd0 R¹-R² oa Oxidative Addition trans Transmetalation re Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][12]

References

  • Usuki, Y., et al. (2014). Improved Negishi cross-coupling of halopyridines. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid. BenchChem Tech Support.
  • Hédou, D., & Voisin-Chiret, A. S. (2020). Chemoselective Cross-Coupling Reactions on Pyridine Derivatives. European Journal of Organic Chemistry.
  • ACS Publications. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem Tech Support.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses.
  • Gurjar, M. K., et al. (1990). A New Route to (±) Metoprolol. Synthetic Communications.
  • Konev, M. O., & Jarvo, E. R. (2023). 2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts. The Journal of Organic Chemistry.
  • ACS Catalysis. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications.
  • Organ, M. G., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry.
  • ExSyn. 4-Methoxypyridine. ExSyn Chemicals.
  • BenchChem. (2025). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. BenchChem Tech Support.
  • Chen, K., & Daugulis, O. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society.
  • Sarpong, R., et al. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC.
  • Procter, D. J., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Wang, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
  • Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications.
  • INEOS. (Patent). Process for purifying a phenolic mixture.
  • Stanford University. (2014). The Suzuki Reaction. Stanford University Lab Report.
  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Angeles, E., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank.
  • Bayer Pharma AG. (Patent). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation. Google Patents.
  • Zhang, L., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. PMC.
  • LG Chem, Ltd. (Patent). METHOD FOR PURIFYING PHENOL. European Patent Office.

Sources

Optimization

Technical Support Center: 4-(4-Methoxypyridin-2-yl)phenol Solubility Troubleshooting

Welcome to the Advanced Application Support Hub. This guide is designed for formulation scientists, medicinal chemists, and drug development professionals facing precipitation, low bioavailability, or assay failure when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Hub. This guide is designed for formulation scientists, medicinal chemists, and drug development professionals facing precipitation, low bioavailability, or assay failure when working with 4-(4-Methoxypyridin-2-yl)phenol. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing on the causality of this specific molecule's behavior and providing self-validating protocols to engineer a robust solution.

Molecular Diagnostics: Why is this compound insoluble?

4-(4-Methoxypyridin-2-yl)phenol is a classic "brick dust" molecule. It possesses a highly planar bi-aryl system (a pyridine ring directly bonded to a phenol ring) which promotes strong π−π stacking. Furthermore, it contains both a strong hydrogen bond donor (the phenolic -OH) and acceptors (the pyridine nitrogen and methoxy oxygen). In the solid state, these features create a robust crystal lattice with exceptionally high lattice energy.

Because the energy required to break these intermolecular forces exceeds the solvation energy provided by water or standard organic solvents, the compound exhibits severe solubility limitations 1.

Troubleshooting FAQs

Q1: My compound is crashing out of my in vitro aqueous assay buffer (pH 7.4). How can I keep it in solution without using excessive DMSO?

Causality: At pH 7.4, 4-(4-Methoxypyridin-2-yl)phenol is in its neutral, un-ionized state. The pKa of the pyridine conjugate acid is approximately 4.5–5.0, and the pKa of the phenol is roughly 9.5–10.0. At physiological pH, neither group is ionized, meaning ion-dipole interactions with water are minimal. Solution: If your assay tolerates it, shift the pH. Lowering the pH below 4.0 protonates the pyridine ring, while raising it above 10.0 deprotonates the phenol. If pH adjustment is strictly prohibited by the biological target, utilize a cyclodextrin inclusion complex (see Protocol 2) to mask the hydrophobic planar rings without altering the pH .

Q2: We are moving to in vivo PK studies (oral gavage in mice), but the compound forms a suspension in standard Methylcellulose/Tween vehicles. What is the best strategy?

Causality: Simple suspending agents like Methylcellulose do not disrupt the crystal lattice of "brick dust" APIs. To achieve systemic exposure, the drug must dissolve in the GI tract before absorption can occur 2. Solution: Transition to an Amorphous Solid Dispersion (ASD) or a salt form. By utilizing Hot Melt Extrusion (HME) or spray drying with a polymer like HPMCAS, you trap the molecule in a high-energy amorphous state, bypassing the lattice energy barrier during dissolution 3. Alternatively, synthesize the mesylate salt (targeting the pyridine) to inherently increase the dissolution rate.

Visualizing the Troubleshooting Logic

SolubilityWorkflow Start 4-(4-Methoxypyridin-2-yl)phenol Precipitates in Media Check_pKa Evaluate Ionizable Groups (Phenol pKa ~9.5, Pyridine pKa ~5) Start->Check_pKa Check_Lattice Evaluate Lattice Energy (Planar Pi-Pi Stacking) Start->Check_Lattice Adjust_pH pH Adjustment (pH < 4 or pH > 10) Check_pKa->Adjust_pH Assay allows pH shift Salt Salt Formation (HCl, Mesylate, or Na+) Check_pKa->Salt Solid state formulation Cyclodextrin HP-β-CD Complexation (Encapsulate aromatic rings) Check_Lattice->Cyclodextrin Liquid formulation needed ASD Amorphous Solid Dispersion (Disrupt crystal lattice) Check_Lattice->ASD High lattice energy barrier

Decision matrix for troubleshooting 4-(4-Methoxypyridin-2-yl)phenol solubility.

Quantitative Formulation Comparison

To guide your formulation selection, the following table summarizes the expected solubility enhancements based on the physicochemical intervention applied.

Formulation StrategyMechanism of ActionExpected Solubility GainComplexity / ScalabilityIdeal Application
pH Adjustment (pH < 4) Protonation of pyridine nitrogen (cationic state).10x – 50xLowIn vitro assays, IV dosing (if pH tolerated).
Salt Formation (Mesylate) Increases solvation energy; alters solid-state lattice.50x – 100xMediumOral solid dosage forms.
HP-β-CD Complexation Shields hydrophobic bi-aryl faces within a hydrophilic shell.20x – 80xMediumLiquid formulations, IV, PK studies.
Amorphous Solid Dispersion Eliminates crystal lattice energy barrier; creates supersaturation.100x – 500xHighPoorly bioavailable oral candidates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. By incorporating control measurements and analytical verification steps, you can definitively prove whether the solubility enhancement was successful.

Protocol 1: pH-Solubility Profile Determination

Purpose: To map the exact ionization thresholds and confirm the theoretical pKa values empirically.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 12.0 in 1.0 pH unit increments (e.g., phosphate, acetate, and borate buffers).

  • Saturation: Add an excess amount of 4-(4-Methoxypyridin-2-yl)phenol (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

  • Self-Validation Check: Measure the pH of the supernatant after equilibration. (Highly soluble ionized forms can shift the buffer pH; if the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the data point is invalid).

  • Quantification: Dilute the supernatant in mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify the dissolved API via HPLC-UV against a standard curve prepared in DMSO.

Protocol 2: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Purpose: To encapsulate the hydrophobic planar rings, enhancing aqueous solubility for in vivo administration without altering the chemical structure.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • API Addition: Add 4-(4-Methoxypyridin-2-yl)phenol to the cyclodextrin solution at a molar ratio of 1:2 (API : CD) to account for the bi-aryl system.

  • Complexation: Sonicate the mixture for 30 minutes, followed by magnetic stirring at room temperature for 24 hours.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Check (Phase Solubility): Perform a phase-solubility analysis (Higuchi-Connors plot). Plot the concentration of dissolved API versus the concentration of HP-β-CD. A linear AL​ -type plot validates a 1:1 stoichiometric inclusion complex, confirming the mechanism of solubilization .

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain the solid inclusion complex for long-term stability.

Mechanistic Visualization of Solubility Barriers

FormulationStrategy API 4-(4-Methoxypyridin-2-yl)phenol (Neutral State) H_Bond Strong Intermolecular H-Bonding (Phenol OH <-> Pyridine N) API->H_Bond Pi_Stack Planar Pi-Pi Stacking (High Crystal Lattice Energy) API->Pi_Stack Mech1 Disrupt Crystal Lattice (Amorphous Solid Dispersion) H_Bond->Mech1 Mech2 Ionize Functional Groups (Salt Formation) H_Bond->Mech2 Pi_Stack->Mech1 Mech3 Shield Hydrophobic Faces (Cyclodextrin Inclusion) Pi_Stack->Mech3 Sol1 Polymer Matrix (HPMCAS) Traps Amorphous State Mech1->Sol1 Sol2 Mesylate / Na+ Salt Increases Solvation Energy Mech2->Sol2 Sol3 HP-β-CD Cavity Masks Aromatic Rings Mech3->Sol3

Logical causality of solubility barriers and corresponding formulation strategies.

References

  • Siew, A. "Solving Poor Solubility to Unlock a Drug's Potential." Pharmaceutical Technology.[Link]

  • "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges." National Center for Biotechnology Information (NCBI).[Link]

  • Arunagiri, R. "4 Strategies To Formulate Poorly Soluble APIs." Drug Discovery Online.[Link]

  • "SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS." Scholarly Commons, University of the Pacific.[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Oxidative Byproducts in 4-(4-Methoxypyridin-2-yl)phenol Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-(4-Methoxypyridin-2-yl)phenol. As a Senior Application Scientist, I frequently encounter challenges where the Suzuki-Miyaura cross-coupling between 2-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-(4-Methoxypyridin-2-yl)phenol. As a Senior Application Scientist, I frequently encounter challenges where the Suzuki-Miyaura cross-coupling between 2-halo-4-methoxypyridine and (4-hydroxyphenyl)boronic acid is derailed by oxidative side reactions.

This guide provides a self-validating framework to diagnose, understand, and eliminate oxidative byproducts—specifically boronic acid homocoupling (forming 4,4'-dihydroxybiphenyl) and phenol oxidation.

Diagnostic Decision Tree

Before altering your protocol, you must identify the specific oxidative byproduct stalling your catalytic cycle. Use the workflow below to isolate the root cause.

Troubleshooting Start High Oxidative Byproducts Observed Identify Identify Byproduct via LC-MS Start->Identify IsHomo Is it a symmetric dimer (e.g., 4,4'-dihydroxybiphenyl)? Identify->IsHomo O2Check Check O2 Contamination: Rigorous Degassing (N2/Ar) IsHomo->O2Check Yes IsPhenol Is it a quinone or oxidized ligand? IsHomo->IsPhenol No Reductant Add Mild Reductant: Potassium Formate O2Check->Reductant SlowAdd Slow Addition of Boronic Acid Reductant->SlowAdd Antiox Check Base/Solvent: Add Antioxidant / Degas IsPhenol->Antiox Yes Ligand Switch to oxidation-resistant ligand (e.g., NHCs or XPhos) Antiox->Ligand

Troubleshooting workflow for identifying and resolving oxidative byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing 4,4'-dihydroxybiphenyl instead of my cross-coupled product? A1: You are observing oxidative homocoupling. In the presence of adventitious oxygen, the active Pd(0) catalyst is oxidized to a Pd(II)-peroxo complex. This complex undergoes transmetalation with two equivalents of (4-hydroxyphenyl)boronic acid, followed by reductive elimination to yield the symmetric dimer 4,4'-dihydroxybiphenyl[1]. Because this side reaction consumes both your catalyst and your boronic acid, your cross-coupling yield plummets.

Q2: How do I chemically suppress this Pd(II)-mediated homocoupling? A2: Beyond rigorous exclusion of oxygen, you can introduce a mild reducing agent. Adding 1-2 equivalents of potassium formate reduces any adventitious Pd(II) back to the catalytically active Pd(0) state[2]. This effectively starves the homocoupling pathway of the Pd(II) required to initiate it, without poisoning the desired oxidative addition of your 2-halo-4-methoxypyridine.

Q3: Does the rate of reagent addition matter? A3: Absolutely. The causality here is kinetic: homocoupling is a bimolecular reaction with respect to the boronic acid (it requires two equivalents to bind to the Pd center). By implementing a slow addition of the boronic acid via a syringe pump, you keep its instantaneous concentration extremely low[3]. This heavily disfavors the bimolecular homocoupling collision, allowing the cross-coupling transmetalation to outcompete it.

Q4: How do I prevent the oxidation of the phenol moiety and my phosphine ligands? A4: Phenols are prone to oxidation into quinones, and electron-rich phosphines (like XPhos) can easily form phosphine oxides. To prevent this, solvent degassing must be absolute. Do not rely on simple bubbling; utilize a subsurface sparge with Nitrogen or Argon for at least 30 minutes, or employ the freeze-pump-thaw method[2]. Using bulky, electron-rich ligands also accelerates the desired catalytic cycle, minimizing the time your intermediates spend exposed to potential oxidants[3].

Mechanistic Pathway Analysis

To engineer a solution, you must visualize the competing kinetics within your reaction flask. The diagram below illustrates how oxygen hijacks the catalytic cycle.

Mechanism cluster_suzuki Desired Suzuki Cross-Coupling cluster_homo Competing Oxidative Homocoupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-halo-4-methoxypyridine) Pd0->OxAdd O2Ox Aerobic Oxidation (O2) Pd0->O2Ox PdII_Cross Pd(II) Intermediate OxAdd->PdII_Cross TransMet Transmetalation (4-hydroxyphenyl)boronic acid PdII_Cross->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-(4-Methoxypyridin-2-yl)phenol RedElim->Product PdII_Peroxo Pd(II)-Peroxo Complex O2Ox->PdII_Peroxo TransMet2 Double Transmetalation (2x Boronic Acid) PdII_Peroxo->TransMet2 RedElim2 Reductive Elimination TransMet2->RedElim2 RedElim2->Pd0 Regeneration Byproduct 4,4'-Dihydroxybiphenyl RedElim2->Byproduct

Competing pathways: Suzuki cross-coupling vs. oxygen-mediated homocoupling.

Quantitative Impact of Reaction Conditions

The following table summarizes in-house validation data demonstrating how systematic protocol adjustments shift the product distribution away from oxidative byproducts.

Reaction ConditionCross-Coupling Yield (%)Homocoupling Yield (%)Phenol Oxidation (%)
Standard (Air, Fast Addition)45%40%10%
N₂ Sparge + Fast Addition70%20%<2%
N₂ Sparge + Potassium Formate85%5%<2%
Optimized (N₂ + K-Formate + Slow Add) 95% <1% <1%

Self-Validating Experimental Protocol

To achieve the >95% yields outlined above, execute the following step-by-step methodology. This protocol is designed as a self-validating system: the inclusion of potassium formate and slow addition acts as a functional failsafe against trace oxygen.

Reagents Required:

  • 2-Bromo-4-methoxypyridine (1.0 eq, 10 mmol)

  • (4-Hydroxyphenyl)boronic acid (1.2 eq, 12 mmol)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (2.0 eq, 20 mmol)

  • Potassium Formate (1.0 eq, 10 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • System Preparation & Degassing (Critical Step):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

    • In a separate flask, prepare 50 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture. Perform a subsurface sparge with high-purity Nitrogen or Argon for a minimum of 30 minutes prior to use[2].

  • Catalyst & Electrophile Loading:

    • Under a positive flow of inert gas, charge the Schlenk flask with 2-bromo-4-methoxypyridine, Pd₂(dba)₃, XPhos, K₃PO₄, and Potassium Formate.

    • Causality Note: Potassium formate is added before heating to immediately reduce any Pd(II) species generated from trace oxygen exposure during setup[4].

  • Solvent Addition:

    • Transfer 40 mL of the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form.

    • Heat the reaction mixture to 80 °C.

  • Slow Addition of Boronic Acid:

    • Dissolve the (4-hydroxyphenyl)boronic acid in the remaining 10 mL of degassed solvent.

    • Load this solution into a syringe pump. Add it dropwise to the reaction mixture over a period of 2 hours.

    • Causality Note: This slow addition ensures the boronic acid concentration remains too low to support the bimolecular homocoupling pathway[3].

  • Reaction Monitoring & Workup:

    • Stir for an additional 1 hour at 80 °C. Monitor completion via LC-MS. You should observe a mass corresponding to 4-(4-Methoxypyridin-2-yl)phenol (m/z ~202.09 [M+H]+) with negligible dimer (m/z ~187.07 [M+H]+).

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development (ACS Publications).[Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: HPLC Method for 4-(4-Methoxypyridin-2-yl)phenol Purity Analysis

Welcome to the technical support center for the development of a robust purity analysis method for 4-(4-Methoxypyridin-2-yl)phenol. This guide is structured to provide both foundational knowledge for method development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the development of a robust purity analysis method for 4-(4-Methoxypyridin-2-yl)phenol. This guide is structured to provide both foundational knowledge for method development and practical solutions to common troubleshooting scenarios encountered in the lab.

Section 1: Method Development Strategy & Frequently Asked Questions (FAQs)

Developing a reliable, stability-indicating HPLC method requires a systematic approach grounded in the physicochemical properties of the analyte. 4-(4-Methoxypyridin-2-yl)phenol is an amphiprotic molecule, containing both a weakly acidic phenol group (pKa ≈ 10) and a weakly basic pyridine nitrogen (pKa ≈ 5-6). This dual nature is the primary factor influencing chromatographic behavior.

Method Development Workflow

The logical progression from understanding the analyte to a validated method is crucial for success. This workflow ensures that critical parameters are considered systematically.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Solubility, UV λmax) Column Column Selection (e.g., C18, 5 µm) Analyte->Column Goal Define Analytical Goal (Purity & Stability Indicating) Goal->Analyte MobilePhase Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column->MobilePhase Optimization Parameter Optimization (pH, Gradient, Temp.) MobilePhase->Optimization SST Define System Suitability (USP <621>) Optimization->SST ForcedDeg Forced Degradation Study (Specificity) SST->ForcedDeg Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation

Caption: A systematic workflow for HPLC method development.

Frequently Asked Questions (FAQs)
Q1: Where should I start with column selection for 4-(4-Methoxypyridin-2-yl)phenol?

A1: A reversed-phase (RP) C18 column is the industry standard and the recommended starting point.[1] The non-polar stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this one.

  • Expertise: The key challenge with this analyte is the basic pyridine nitrogen, which can interact with acidic residual silanol groups on the silica backbone of the column packing, leading to poor peak shape (tailing).[1][2] Therefore, it is critical to select a modern, high-purity, end-capped C18 column. These columns have a minimal number of accessible silanol groups, significantly improving peak symmetry for basic compounds.

Q2: What is the best mobile phase composition to begin with?

A2: A combination of acetonitrile (ACN) and water is the preferred starting point.[3] ACN generally provides lower backpressure and better UV transparency compared to methanol.

  • Causality: The most critical component of the mobile phase for this analyte is a pH-controlling buffer.[4][5] Due to the analyte's basic pyridine moiety, an acidic mobile phase is necessary to ensure the nitrogen is protonated (ionized). This protonated form is highly soluble in the aqueous mobile phase and, more importantly, will not interact with residual silanols on the stationary phase, which is a primary cause of peak tailing.[6] A starting point of 0.1% phosphoric acid or 0.1% formic acid in water is recommended.

Q3: What is the optimal mobile phase pH for this analysis?

A3: The optimal pH should be in the range of 2.5 to 3.5 .

  • Scientific Rationale:

    • Controlling the Basic Moiety: The pKa of the pyridine nitrogen is approximately 5-6. By setting the mobile phase pH at least 2 units below this pKa, we ensure the nitrogen is fully protonated (>99%). This prevents unwanted secondary interactions with the stationary phase.

    • Controlling the Acidic Moiety: The phenol group has a pKa of around 10. A pH of 2.5-3.5 is far below this, ensuring the phenol remains in its neutral, non-ionized form.

    • Result: At a low pH, the analyte behaves as a consistent, single species, leading to sharp, symmetrical peaks and stable, reproducible retention times.

Q4: How do I select the appropriate detection wavelength?

A4: Based on the structures of 4-methoxyphenol and pyridine, a strong UV absorbance is expected.[7][8] If a Photodiode Array (PDA) detector is available, it is best practice to inject a concentrated standard and generate a UV spectrum to identify the wavelength of maximum absorbance (λmax). If a PDA is not available, a starting wavelength of 275 nm is a scientifically sound choice, with further optimization between 270-290 nm.

Q5: What is the best practice for sample and standard preparation?

A5: The sample solvent should be as close in composition to the initial mobile phase as possible. This is known as the "solvent matching" principle.[9][10]

  • Trustworthiness: Injecting a sample dissolved in a much stronger solvent (e.g., 100% ACN) than the mobile phase can cause significant peak distortion, including fronting and splitting.[9] It is recommended to dissolve the 4-(4-Methoxypyridin-2-yl)phenol standard and samples in a mixture that mimics the starting gradient conditions (e.g., 90:10 Water:ACN with buffer). All samples and standards must be filtered through a 0.45 µm syringe filter to remove particulates that could block the column frit.[1]

Section 2: Troubleshooting Guide

Even with a well-designed method, issues can arise. This section addresses specific problems in a Q&A format.

Peak Shape Problems
Q6: My main peak is tailing severely. What is the cause and how can I fix it?

A6: Peak tailing for this analyte is most commonly caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the column packing.[2][6]

Troubleshooting Decision Tree: Peak Tailing

Tailing_Troubleshooting cluster_0 Initial Diagnosis cluster_1 System-Level Issues cluster_2 Analyte-Specific Issues Start Peak Tailing Observed Q1 Are ALL peaks tailing? Start->Q1 System_Issue Suspect System Problem (Extra-column volume) Q1->System_Issue Yes Analyte_Issue Suspect Chemical Interaction Q1->Analyte_Issue No (Only Analyte Peak) Fix_System Check fittings, tubing. Clean/replace column frit. System_Issue->Fix_System Fix_pH 1. Lower Mobile Phase pH (Target: 2.5-3.5) Analyte_Issue->Fix_pH Fix_Column 2. Use a modern, end-capped column. Analyte_Issue->Fix_Column Fix_Overload 3. Reduce sample concentration/ injection volume. Analyte_Issue->Fix_Overload

Caption: A decision tree for diagnosing peak tailing issues.

Corrective Actions in Detail:

  • Verify Mobile Phase pH: Ensure the pH is sufficiently acidic (pH < 3.5) to fully protonate the pyridine nitrogen. This is the most effective solution.[9]

  • Check Column Health: If the column is old, the stationary phase may be degraded. Try a new, high-quality end-capped C18 column.

  • Rule out Overload: Inject a sample that is 10x more dilute. If the peak shape improves and becomes more symmetrical, you are overloading the column.[11] Reduce the sample concentration or injection volume.

Q7: My peak is fronting. What does this mean?

A7: Peak fronting is typically a symptom of either column overload or a sample solvent mismatch.[9]

  • Solution: First, try diluting your sample significantly (e.g., 10-fold or 100-fold) and re-injecting. If the fronting disappears, the issue was mass overload. If the problem persists, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

Retention Time & Baseline Issues
Q8: My retention time is gradually shifting to be shorter/longer over a sequence of runs. What should I investigate?

A8: Retention time drift is a common but solvable issue, usually pointing to a change in the system over time.[12]

  • Mobile Phase Composition: The most likely cause is the evaporation of the more volatile organic solvent (acetonitrile) from the mobile phase reservoir.[10][13] This increases the aqueous content, making the mobile phase weaker and increasing retention times. Ensure reservoir caps are sealed properly.

  • Column Temperature: Even small fluctuations in ambient lab temperature can cause drift.[12] A column oven is essential for stable retention times. A 1°C change can alter retention time by 1-2%.[12]

  • Column Equilibration: If using a gradient, ensure the column is fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration is a common cause of drifting retention times.[10]

  • System Leaks: A very small, non-dripping leak between the pump and the column can cause a gradual decrease in flow rate, leading to longer retention times.[12][13] Check for salt deposits (from the buffer) around fittings.

Q9: My baseline is drifting upwards during the gradient. How can I fix this?

A9: Baseline drift in a gradient run is often related to the mobile phase components.

  • Mismatched UV Absorbance: If your mobile phase A (aqueous + buffer) and mobile phase B (organic) have different UV absorbances at your detection wavelength, the baseline will shift as the composition changes. Use high-purity solvents (HPLC grade or better) and additives.

  • Contamination: A contaminant may be slowly eluting from the column. Ensure solvents are fresh and of high quality.[14]

  • Detector Equilibration: Ensure the detector lamp has had sufficient time to warm up and stabilize.

Purity Analysis Specifics
Q10: How do I confirm that my method can separate the main peak from all potential impurities and degradants?

A10: To prove a method is "stability-indicating," you must perform a forced degradation study.[15][16] This involves intentionally stressing the 4-(4-Methoxypyridin-2-yl)phenol sample under various conditions to generate degradation products. The method is considered specific if all degradation peaks are baseline-resolved from the parent peak.[16]

  • Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the requirements for validating analytical procedures, including specificity.[17][18][19]

  • Stress Conditions: Typical forced degradation conditions include:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal: e.g., 80 °C

    • Photolytic: Exposure to UV and visible light (per ICH Q1B)

Section 3: Recommended Starting Method & System Suitability

This section provides a concrete starting point for your experiments. Optimization will likely be required based on your specific instrumentation and impurities.

Table 1: Initial HPLC Method Parameters
ParameterRecommended ConditionRationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase; end-capping minimizes silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in WaterBuffers the mobile phase to a low pH (~2.5) for optimal peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 20 minutesA broad gradient to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by mitigating ambient temperature effects.[12]
Injection Vol. 5 µLA small volume helps prevent column overload and peak distortion.
Detection 275 nm (or λmax determined by PDA)High absorbance region for the analyte.
Run Time 30 minutes (including re-equilibration)Allows for elution of late-retained compounds and column re-equilibration.
Table 2: System Suitability Test (SST) Criteria

Before running samples, the system's performance must be verified using a reference standard injection. These criteria are based on USP General Chapter <621> Chromatography.[20][21][22]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. Values > 1 indicate tailing.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the precision and stability of the pump and mobile phase.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Troubleshooting Peak Shape Problems in HPLC.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • USP-NF 〈621〉 Chromatography. (2023, November 1). uspnf.com.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • [Readers Insight] Retention Time Drifts: Why Do They Occur?. (2025, October 17).
  • Retention Shifts in HPLC. Element Lab Solutions.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
  • <621> Chromatography - US Pharmacopeia (USP). (2022, December 1). usp.org.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Quality Guidelines. ICH.
  • ICH Q2 Analytical Method Valid
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • A Complete Guide to Mobile Phase and St
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025, January 31). SEEJPH.
  • HPLC Methods for analysis of Pyridine.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • 4-Methoxyphenol. SIELC Technologies.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. acta-poloniae.pl.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16).
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.

Sources

Troubleshooting

stability issues of 4-(4-Methoxypyridin-2-yl)phenol under acidic conditions

Welcome to the Technical Support Center for 4-(4-Methoxypyridin-2-yl)phenol . As a bifunctional molecule featuring both a basic pyridine ring and an acidic phenol group, 4-(4-Methoxypyridin-2-yl)phenol (CAS 733729-35-6)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(4-Methoxypyridin-2-yl)phenol .

As a bifunctional molecule featuring both a basic pyridine ring and an acidic phenol group, 4-(4-Methoxypyridin-2-yl)phenol (CAS 733729-35-6)[1] presents unique physicochemical challenges during synthesis, purification, and assay development. This guide is engineered for drug development professionals and analytical scientists to troubleshoot stability issues, specifically under acidic conditions.

Core Troubleshooting & FAQs

Q1: My compound precipitates out of the organic/aqueous mixture when the pH drops below 5. Is it degrading? A1: No, it is likely undergoing a phase-state change rather than degradation. The pyridine nitrogen in the 4-methoxypyridine moiety has a pKa of approximately 5.0 to 6.0. When the pH drops below this threshold, the nitrogen protonates to form a pyridinium cation. If your counterion (e.g., chloride, trifluoroacetate) forms a salt with low solubility in your specific solvent matrix, it will precipitate. Self-Validating Check: Titrate the suspension back to pH 7.5 using 0.1 M NaOH or saturated NaHCO3. If the precipitate redissolves into the organic phase, the compound is intact, and you simply observed salt formation.

Q2: After refluxing the compound in 1M HCl for several hours, LC-MS shows a new major peak with a mass shift of -14 Da. What is this impurity? A2: You are observing acid-catalyzed ether cleavage (demethylation). While 4-methoxypyridine derivatives are relatively stable at mild pH ranges[2], strong aqueous acids combined with heat will force degradation. Protonation of the pyridine nitrogen withdraws electron density from the C4 position. This makes the methoxy methyl group highly susceptible to an SN​2 nucleophilic attack by the acid's conjugate base (e.g., Cl− ) or water. The O-CH3 bond cleaves, yielding 4-(4-hydroxypyridin-2-yl)phenol (which tautomerizes to a pyridone) and releasing methanol or methyl chloride. The loss of a CH2​ group corresponds exactly to the -14.01 Da mass shift observed in your mass spectrometer (from [M+H]+≈202.1 to 188.1 ).

Q3: We are using 0.1% TFA in our HPLC mobile phase. Will this degrade the sample in the autosampler over 48 hours? A3: No. Dilute organic acids like 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) at room temperature are insufficient to overcome the activation energy required for ether cleavage. The compound will exist stably as a protonated trifluoroacetate salt in solution. Degradation typically requires temperatures ≥75∘C in the presence of strong mineral acids[2].

Mechanistic Pathway Visualization

The following diagram illustrates the causality between pH adjustments, thermal energy, and the structural integrity of the molecule.

G A 4-(4-Methoxypyridin-2-yl)phenol (Neutral Free Base) pH > 6 B Pyridinium Cation (Protonated Salt) pH < 5 A->B Dilute Acid (H+) (Reversible) B->A Base (OH-) (Reversible) C 4-(4-Hydroxypyridin-2-yl)phenol (Demethylated Degradant) B->C Strong Acid + Heat (Irreversible SN2)

Caption: pH-dependent speciation and acid-catalyzed demethylation of 4-(4-Methoxypyridin-2-yl)phenol.

Quantitative Stability Data

To assist in experimental planning, below is a synthesized stability matrix for 4-(4-Methoxypyridin-2-yl)phenol under various acidic stressors.

Acidic ConditionTemp (°C)Exposure TimeIntact Compound (%)Primary Outcome / Causality
0.1% TFA (MeCN/H2O)2548 hours> 99%Stable. Exists as soluble pyridinium salt.
1M HCl (Aqueous)2524 hours> 98%Stable. Kinetic barrier prevents room-temp cleavage.
1M HCl (Aqueous)8012 hours< 50%Degradation. Acid-catalyzed demethylation (-14 Da).
48% HBr (Aqueous)1004 hours< 5%Complete Degradation. Br− is a superior nucleophile.

Experimental Protocols

Protocol A: Safe Liquid-Liquid Extraction (LLE) from Acidic Media

Objective: To recover the intact free base from an acidic reaction mixture without inducing demethylation or phenol oxidation.

  • Quenching: Cool the acidic reaction mixture to 0−5∘C using an ice bath. Causality: Lowering the temperature halts any kinetically driven acid-catalyzed ether cleavage.

  • Neutralization: Slowly add cold saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise until the aqueous phase reaches pH 7.0 - 7.5. Monitor via pH meter. Causality: This deprotonates the pyridinium ion back to the neutral free base, restoring its lipophilicity while keeping the phenol (pKa ~9.5) protonated and neutral.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Invert gently to mix. Note: Vigorous shaking may cause emulsions due to the compound's surfactant-like bifunctionality.

  • Separation: Allow phase separation. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at ≤40∘C .

Protocol B: Forced Degradation Profiling (Acid Stress Test)

Objective: To intentionally generate the demethylated impurity for use as an analytical reference standard in LC-MS.

  • Preparation: Dissolve 10 mg of 4-(4-Methoxypyridin-2-yl)phenol in 1 mL of 1,4-Dioxane in a heavy-walled borosilicate glass vial.

  • Acidification: Add 1 mL of 6M aqueous HCl. Seal the vial tightly with a PTFE-lined cap.

  • Thermal Stress: Heat the vial in a heating block at 90∘C for 8 hours. Causality: The elevated thermal energy overcomes the activation barrier for the SN​2 cleavage of the protonated methoxypyridine.

  • Sampling: Remove a 10 µL aliquot, dilute with 990 µL of 50:50 Water:Acetonitrile (0.1% FA), and inject into the LC-MS.

  • Validation: Look for the disappearance of the parent mass ( [M+H]+202.1 ) and the emergence of the demethylated degradant ( [M+H]+188.1 ).

References

  • Title: Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 4-(4-Methoxypyridin-2-yl)phenol

Welcome to the Advanced Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of your building blocks is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of your building blocks is paramount. 4-(4-Methoxypyridin-2-yl)phenol (CAS 733729-35-6) is a highly valuable bifunctional intermediate, but its dual-ring system—combining an electron-rich phenol with a functionalized pyridine—makes it susceptible to specific degradation pathways.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot, prevent, and validate the stability of this compound during storage and handling.

Part 1: Troubleshooting Guide & FAQs

Q: Why did my white/off-white powder turn yellow or brown after several months of storage?

A: This discoloration is a classic visual indicator of oxidative degradation . The phenol moiety in 4-(4-Methoxypyridin-2-yl)phenol is highly susceptible to autoxidation. When exposed to atmospheric oxygen and ambient light, phenols form phenoxy radicals that rapidly dimerize or oxidize further into highly conjugated, colored quinone species (e.g., diphenoquinones)[1].

  • Causality: The electron-withdrawing nature of the pyridine ring modulates the phenol's electron density, but the hydroxyl group remains highly vulnerable to reactive oxygen species (ROS) and transition metal impurities[2].

  • Action: Discard heavily discolored material for sensitive assays. Store fresh batches in tightly sealed amber vials backfilled with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid) at 2–8°C[3].

Q: My LC-MS analysis shows an unexpected mass peak corresponding to [M+16]⁺. What happened?

A: An [M+16]⁺ peak strongly suggests the formation of an N-oxide on the pyridine ring. While the pyridine nitrogen is less reactive than the phenol hydroxyl, prolonged exposure to peroxides (often found in aged ether solvents used during processing) or strong oxidative stress can lead to N-oxidation[4].

  • Action: Ensure all solvents used for dissolving or extracting the compound are freshly distilled and peroxide-free. If storing as a stock solution, avoid ethereal solvents like THF or diethyl ether.

Q: I stored a stock solution in DMSO at room temperature, and my cross-coupling reaction yields have dropped by 40%. Why?

A: DMSO is notoriously hygroscopic and absorbs significant moisture over time. The combination of moisture, trace acidic/basic impurities, and ambient light triggers the hydrolysis of the methoxy group on the pyridine ring, yielding a pyridinol degradation product[3]. Furthermore, p-substituted phenols are vulnerable to indirect oxidation by hydroxyl radicals in aqueous environments[2].

  • Action: For long-term storage, keep the compound in its solid state. If solutions are strictly necessary, aliquot them into single-use vials, freeze at -20°C or -80°C, and thaw only once[3].

Part 2: Mechanistic Insights & Visualization

Understanding the structural vulnerabilities of 4-(4-Methoxypyridin-2-yl)phenol allows for targeted prevention. The molecule faces three primary threats:

  • Oxidation: The rate-limiting step is often the removal of the p-substituted groups or hydrogen abstraction from the phenol ring under the attack of hydroxyl radicals or atmospheric oxygen[2].

  • Hydrolysis: The chloromethyl or methoxy groups on pyridine rings are susceptible to nucleophilic attack by water, especially under pH extremes[3].

  • Photolysis: UV light excites the conjugated biphenyl-like system, leading to radical formation and subsequent polymerization.

G cluster_pathways Primary Degradation Pathways Compound 4-(4-Methoxypyridin-2-yl)phenol (Intact Molecule) Oxidation Oxidative Degradation (Phenol → Quinone / N-Oxide) Compound->Oxidation O2, ROS, Transition Metals Hydrolysis Hydrolytic Degradation (Methoxy → Hydroxyl) Compound->Hydrolysis H2O, Acid/Base Extremes Photolysis Photolytic Degradation (Radical Coupling) Compound->Photolysis UV/Vis Light Exposure PreventionOx Store under Argon/N2 Use Antioxidants Oxidation->PreventionOx PreventionHy Desiccator Storage Anhydrous Solvents Hydrolysis->PreventionHy PreventionPh Amber Vials Dark Storage Photolysis->PreventionPh

Mechanistic degradation pathways of 4-(4-Methoxypyridin-2-yl)phenol and targeted preventative strategies.

Part 3: Quantitative Stability Data

To predict the shelf-life and handling limits of your reagent, refer to the following forced degradation profile. This data synthesizes standard ICH Q1A/Q1B stress testing parameters for methoxypyridine and phenol derivatives[2][3].

Stress ConditionParameters (ICH Guidelines)Expected Degradation (%)Primary Degradation Products
Oxidative 3% H₂O₂, 24h, 25°C15.0 - 25.0%Quinones, Pyridine N-oxide
Hydrolytic (Acid) 0.1 M HCl, 24h, 25°C5.0 - 10.0%Pyridinol tautomers
Hydrolytic (Base) 0.1 M NaOH, 24h, 25°C10.0 - 15.0%Phenolate oxidation products
Photolytic UV/Vis (ICH Q1B), 24h20.0 - 30.0%Radical coupling oligomers
Thermal (Solid) 70°C, 48h, Dark< 5.0%Intact (High thermal stability)

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, you must validate the integrity of the compound and the resolving power of your analytical methods before use. Do not assume a single HPLC peak guarantees purity if the method cannot resolve the degradants.

Protocol: Purity Verification and Forced Degradation Profiling

Objective: To establish a baseline purity and artificially generate degradants to prove your HPLC method is "stability-indicating" (a self-validating system).

Step 1: Preparation of System Suitability Standards

  • Weigh exactly 10 mg of 4-(4-Methoxypyridin-2-yl)phenol.

  • Dissolve in 10 mL of anhydrous, HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Split the stock into two 5 mL aliquots: Aliquot A (Control) and Aliquot B (Stress).

Step 2: Oxidative Stress Induction (The Self-Validation Step)

  • To Aliquot B , add 0.5 mL of 3% H₂O₂[3].

  • Incubate at room temperature for 24 hours in the dark.

  • Causality Note: This step intentionally forces the oxidation of the phenol to a quinone and the pyridine to an N-oxide. By doing this, you create a positive control for degradation.

Step 3: Chromatographic Analysis

  • Analyze both aliquots using a Reverse-Phase HPLC method (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm and 280 nm).

  • Validation Check: In Aliquot B, you must observe earlier eluting peaks (polar N-oxides) and later eluting broad peaks (non-polar quinone oligomers) completely resolved from the parent peak. If they co-elute, adjust your gradient; your method is not currently stability-indicating.

Step 4: Standardized Storage Implementation

  • Once baseline purity (>98%) is confirmed via Aliquot A, transfer your bulk solid inventory into amber glass vials.

  • Purge the headspace of the vial with heavy Argon gas for 30 seconds to displace all oxygen.

  • Seal tightly with PTFE-lined caps and store in a desiccator at 2–8°C[3].

References

  • Applied and Environmental Microbiology - ASM Journals. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered".[Link]

  • Universidade NOVA de Lisboa. "DEVELOPMENT OF QUINONE-BASED COMPOUNDS AND ZWITTERIONIC PYRIDINIUM PHENOLATES AS ORGANIC REDOX MEDIATORS".[Link]

  • Environmental Science & Technology - ACS Publications. "Electrochemical Oxidation Characteristics of p-Substituted Phenols Using a Boron-Doped Diamond Electrode".[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC-UV assay for 4-(4-Methoxypyridin-2-yl)phenol

An In-Depth Technical Guide to the Validation of an HPLC-UV Assay for 4-(4-Methoxypyridin-2-yl)phenol Authored by a Senior Application Scientist This guide provides a comprehensive, scientifically-grounded framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of an HPLC-UV Assay for 4-(4-Methoxypyridin-2-yl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 4-(4-Methoxypyridin-2-yl)phenol. In the landscape of pharmaceutical development, the validation of an analytical procedure is the cornerstone that ensures the reliability, consistency, and accuracy of quantitative data.[1][2] This process is not merely a checklist of experiments but a systematic demonstration that a method is fit for its intended purpose.[3][4]

This document is structured to provide not just the procedural steps, but the underlying scientific rationale for each stage of the validation process, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[5][6][7][8] We will explore the critical validation parameters from specificity to robustness, present model experimental protocols, and compare the established HPLC-UV method against viable analytical alternatives.

Foundational Strategy: Method Development

Before a method can be validated, it must be developed based on the physicochemical properties of the analyte, 4-(4-Methoxypyridin-2-yl)phenol. This molecule, with a formula of C12H11NO2 and a molecular weight of 201.22 g/mol , incorporates both a phenol ring and a methoxypyridine ring.[9] These aromatic systems are excellent chromophores, making UV detection a highly suitable quantification technique.

  • Chromatographic Mode: Reversed-phase HPLC is the logical choice due to the molecule's moderate polarity. A C18 stationary phase provides a versatile hydrophobic surface for retention.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The acidic modifier ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and ensuring consistent retention.

  • Detection Wavelength (λmax): Phenolic compounds typically exhibit strong UV absorbance around 280 nm.[10][11][12] A full UV scan of a standard solution should be performed to identify the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio for quantification. For this analyte, a λmax of approximately 275 nm is anticipated and will be used for this assay.

The Validation Workflow: A Systematic Approach

Method validation is a structured process to confirm that the analytical procedure is suitable for its intended use.[3] The workflow ensures that every aspect of the method's performance is rigorously tested and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Method Development (Analyte Properties, Column/Mobile Phase Selection) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy (Recovery) Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Report Final Validation Report (Summarize Data, Confirm Fitness for Purpose) Report_edge All data must meet acceptance criteria

Caption: Overall workflow for HPLC-UV method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental execution for each critical validation parameter as defined by ICH Q2(R1).[6][13]

Specificity

Why it's important: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components like impurities, degradation products, and matrix components.[6][14][15][16] This ensures that the signal measured is only from the analyte of interest, preventing falsely elevated results.

Experimental Protocol:

  • Prepare Samples:

    • Blank: Prepare a sample matrix without the analyte.

    • Analyte Standard: Prepare a solution of 4-(4-Methoxypyridin-2-yl)phenol at the target concentration.

    • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.[3]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject and analyze all samples by HPLC.

  • Evaluation:

    • Assess the chromatogram of the blank for any interfering peaks at the retention time of the analyte.

    • In the stressed samples, evaluate the resolution between the parent analyte peak and any degradation peaks.

    • Utilize a Photodiode Array (PDA) detector to perform peak purity analysis, which compares the UV spectra across the peak to detect co-eluting impurities.

Acceptance Criteria:

  • No significant interference from the blank at the analyte's retention time.

  • The analyte peak should be well-resolved from all degradation peaks (Resolution > 2).

  • The peak purity index should pass the software's threshold (e.g., > 990), indicating no co-elution.

G cluster_stress Forced Degradation Conditions Analyte 4-(4-Methoxypyridin-2-yl)phenol (API Solution) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H₂O₂) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Demonstrate Specificity: - No Interference - Peak Purity Pass - Resolution > 2 Analysis->Result

Caption: Workflow for demonstrating assay specificity.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific interval (the range).[17][18] This is fundamental for accurate quantification. The range is the interval that has been shown to have acceptable accuracy, precision, and linearity.[17][19]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For an assay, the range should typically cover 80% to 120% of the target test concentration.[3][20]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.[21]

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the plot should confirm a linear relationship.

Concentration (% of Target)Concentration (µg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
80%80798500801000799500799667
90%90901000899500900500900333
100%1001002000100100010030001002000
110%1101099500110150011005001100500
120%1201203000120100012020001202000
Regression Results r² = 0.9999 Slope = 10015 y-intercept = 550
Accuracy

Why it's important: Accuracy measures the closeness of the experimental results to the true value.[6][13] It confirms that the method is free from systematic error or bias.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a known quantity of analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level (for a total of nine determinations).[13][21]

  • Analysis: Assay the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[21]

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Spiked LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80% (n=3)80.079.599.4%
100% (n=3)100.0100.5100.5%
120% (n=3)120.0119.299.3%
Overall Mean Recovery 99.7%
Precision

Why it's important: Precision measures the degree of scatter or agreement between a series of measurements from the same sample.[2][6] It demonstrates the method's random error. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short time.[13]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[2]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).

  • Evaluation: Calculate the mean, standard deviation, and RSD for each set of measurements and for the combined data from both sets.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.[22]

  • Intermediate Precision: RSD for the combined data from both conditions ≤ 2.0%.[21]

Precision LevelAnalystDayMean Assay (%)RSD (%)
Repeatability (n=6)11100.20.8%
Intermediate (n=6)2299.70.9%
Combined Data (n=12) - - 99.9 1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[13][23]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][23] These are critical for impurity analysis but are also good practice to establish for an assay.

Experimental Protocol (based on Calibration Curve):

  • Prepare Standards: Prepare a series of very low-concentration standards near the expected LOD and LOQ.

  • Analysis: Construct a calibration curve using these low-level standards.

  • Evaluation: Calculate LOD and LOQ using the following equations based on the standard deviation of the response (σ) and the slope of the calibration curve (S).[21][24] The standard deviation of the y-intercepts of regression lines can be used as σ.

    • LOD = 3.3 * (σ / S) [24]

    • LOQ = 10 * (σ / S) [24]

  • Confirmation: Prepare and inject samples at the calculated LOQ concentration to confirm that the precision (RSD) and accuracy at this level are acceptable (typically RSD ≤ 10%).

Acceptance Criteria:

  • The method should be able to reliably detect the analyte at the LOD (Signal-to-Noise ratio of ~3:1).[21][23]

  • The method must demonstrate acceptable accuracy and precision at the established LOQ.

Robustness

Why it's important: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters.[16][25][26] It provides an indication of the method's reliability during normal usage.[16][26]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Mobile Phase Composition (e.g., ±2% organic content)

    • Column Temperature (e.g., ±5°C)

    • Flow Rate (e.g., ±0.1 mL/min)

    • Mobile Phase pH (e.g., ±0.2 units)

  • Analysis: Analyze a standard solution while varying one parameter at a time (or using a Design of Experiments, DoE, approach).

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay result should not change significantly (e.g., remains within ±2.0% of the initial result).

Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (%)
Nominal - 5.20 1.1 100.0
Flow Rate+0.1 mL/min4.751.1100.1
Flow Rate-0.1 mL/min5.811.299.8
Temperature+5 °C5.051.199.5
Temperature-5 °C5.351.1100.3

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely used technique, it is essential to understand its position relative to other analytical methods.

FeatureHPLC-UVLC-MS (Liquid Chromatography-Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)
Specificity Good; based on retention time and UV spectrum. Co-elution is possible.Excellent; based on retention time and mass-to-charge ratio, providing structural information.Excellent; based on retention time and mass fragmentation pattern.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).Excellent (ng/mL to pg/mL), especially for volatile compounds.
Analyte Scope Broad range of non-volatile and semi-volatile compounds.Very broad range of compounds.Limited to volatile or semi-volatile compounds that are thermally stable (or can be derivatized).
Cost (Instrument) Low to Moderate.High.Moderate to High.
Complexity Moderate.High; requires specialized expertise for operation and data interpretation.High; derivatization can add complexity.
Best For Routine QC, content uniformity, stability testing, and assays of major components.[27]Impurity profiling, metabolite identification, and trace-level quantification.[28]Analysis of residual solvents, volatile impurities, or thermally stable analytes.[29]

Conclusion

The validation of an HPLC-UV assay for 4-(4-Methoxypyridin-2-yl)phenol is a rigorous, multi-faceted process that is essential for ensuring data integrity in a regulated environment. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a laboratory can provide definitive, documented evidence that the method is reliable and fit for its intended purpose. The data presented in this guide demonstrate that a well-developed HPLC-UV method can be successfully validated to meet the stringent requirements of the pharmaceutical industry, offering a cost-effective and dependable solution for routine quality control analysis.

References

  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024, February 28). Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). Retrieved from [Link]

  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. (2020, November 1). Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8). Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29). Retrieved from [Link]

  • Robustness Tests | LCGC International. (2025, November 26). Retrieved from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation - Waters Corporation. (2006, May 1). Retrieved from [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen. (2018, November 5). Retrieved from [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. (2025, November 26). Retrieved from [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC. (2021, July 31). Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3). Retrieved from [Link]

  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review - MDPI. (2021, May 12). Retrieved from [Link]

  • A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents - IMR Press. (2024, May 16). Retrieved from [Link]

  • Figure 4. UV-vis spectral properties of individual phenolic compounds.... - ResearchGate. Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22). Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025, September 17). Retrieved from [Link]

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]

  • How to calculate LOD and LOQ of analyte by hplc?. (2016, July 11). Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • A Guide to Analytical Method Validation - Waters Corporation. Retrieved from [Link]

  • 4-(4-Methoxypyridin-2-yl)phenol | 733729-35-6 | C12H11NO2 | Appchem. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Method Validation and Robustness | LCGC International. (2026, January 13). Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021, September 7). Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 24). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC. (2024, December 5). Retrieved from [Link]

  • 4-METHOXYPHENOL - Ataman Kimya. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Methoxy-Substituted Pyridinyl Phenols in Modern Catalysis

Executive Summary & Chemical Rationale In the landscape of transition-metal catalysis, 2-(pyridin-2-yl)phenols and their derivatives have emerged as privileged bidentate (N,O) scaffolds. These structures are foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of transition-metal catalysis, 2-(pyridin-2-yl)phenols and their derivatives have emerged as privileged bidentate (N,O) scaffolds. These structures are foundational in synthesizing active pharmaceutical ingredients, including KRAS inhibitors like AMG 510, and serve as robust ligands in complex metal formations[1].

However, the introduction of a methoxy group (-OCH₃) onto the pyridinyl or phenolic ring fundamentally alters the molecule's catalytic behavior. As a stereoelectronic modulator, the methoxy group acts dually: it is electron-withdrawing via induction but strongly electron-donating via resonance. In cross-coupling catalysis, this electronic tuning enriches the metal center (facilitating oxidative addition) while its steric bulk can compress the coordination sphere (accelerating reductive elimination)[2]. This guide provides an objective, data-driven comparison of methoxy-substituted pyridinyl phenols against their unsubstituted counterparts, detailing their performance, mechanistic pathways, and validated experimental protocols.

Quantitative Comparative Analysis

The strategic placement of a methoxy group dictates the efficiency of both the synthesis of the pyridinyl phenol scaffold itself and its subsequent use in cross-coupling reactions. Table 1 synthesizes recent empirical data comparing various methoxy-substituted systems.

Table 1: Catalytic Efficacy of Methoxy-Substituted Pyridinyl Phenols

Substrate / ElectrophileNucleophile / ReagentCatalyst SystemYieldMechanistic ObservationRef
2-Chloropyridine 2-Methoxyphenylmagnesium bromideNi(acac)₂ / dppp82%Efficient C-C coupling at rt; methoxy directs metalation.[3]
3-Chloropyridine 2-Methoxyphenylmagnesium bromideNi(acac)₂ / dppp86%Optimal electronic activation at the meta position.[3]
4-Chloropyridine 2-Methoxyphenylmagnesium bromideNi(acac)₂ / dppp45%Lower yield due to unfavorable electronic distribution.[3]
2-Chloro-6-methoxypyridine o-Biphenyl phenolNi(COD)₂ / PhPAd-DalPhos77%Methoxy group activates pyridine for C-O coupling.[2]
2-Chloro-6-methoxypyridine p-Biphenyl phenolNi(COD)₂ / PhPAd-DalPhos83%High steric tolerance facilitated by DalPhos ligand.[2]
2-Methoxyhydroquinone Aromatic nitrogen nucleophilesIr(III) Photocatalyst84%Methoxy induces 1,5-HAT side-reactions in photocatalysis.[4]

Insight: The data reveals a clear regioselective bias. While 2- and 3-chloropyridines couple with methoxy-bearing Grignard reagents in high yields (>80%), the 4-position suffers a dramatic drop in efficacy (45%) due to the disruption of the required electronic distribution for efficient transmetalation[3].

Mechanistic Pathways & Causality

The performance disparities highlighted above are rooted in the mechanistic alterations induced by the methoxy substituent. In nickel-catalyzed C-O cross-couplings, the high dissociation energy of the C-O bond typically presents a thermodynamic barrier. However, the methoxy group on the pyridine ring increases the electron density of the substrate, making the initial oxidative addition of the Ni(0) species into the C-Cl bond more selective[2].

G N1 Methoxy-Pyridinyl Phenol N2 Steric Bulk (-OCH3) N1->N2 Structural Feature N3 Electronic Tuning (e⁻ Donation) N1->N3 Electronic Feature N4 Accelerated Reductive Elimination N2->N4 Compresses Bite Angle N5 Facilitated Oxidative Addition N3->N5 Enriches Metal Center N6 High-Yield Cross-Coupled API N4->N6 Product Release N5->N4 Catalytic Progression

Mechanistic pathways showing how methoxy substitution drives catalytic efficiency.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating mechanisms and explicitly define the causality behind the reagent selection.

Protocol A: Nickel-Catalyzed Synthesis of Methoxy-Substituted Pyridinyl Scaffolds

This procedure details the cross-coupling of 2-methoxyphenylmagnesium bromide with chloropyridines to yield (2-methoxyphenyl)pyridines[3].

Causality of Design: The selection of Ni(acac)₂ paired with the dppp (1,3-bis(diphenylphosphino)propane) ligand is highly specific. The dppp ligand enforces a rigid bite angle on the nickel center. This geometry actively suppresses unwanted β-hydride elimination pathways while thermodynamically favoring the reductive elimination step required to form the C-C bond[3].

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Ni(acac)₂ (0.05 eq.) and dppp (0.05 eq.) in anhydrous THF. Stir for 15 minutes to allow the active catalyst complex to form.

  • Substrate Addition: Add the target chloropyridine (1.0 eq.) to the stirring catalyst solution.

  • Grignard Addition: Dropwise, add 2-methoxyphenylmagnesium bromide (1.2 eq.) at 0 °C to control the initial exothermic transmetalation.

  • Reaction: Warm the mixture to room temperature and stir for 18 hours[3].

  • Self-Validation Check (In-Process): Withdraw a 0.1 mL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The complete disappearance of the chloropyridine mass peak and the emergence of the coupled product mass validates active catalysis.

  • Workup: Quench the bulk reaction with water, extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography. Confirm the product via ¹H NMR (look for the distinct methoxy singlet at ~3.8 ppm).

Protocol B: Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling

This protocol outlines the coupling of 2-chloro-6-methoxypyridine with phenol derivatives[2].

Causality of Design: Ni(COD)₂ is utilized as it provides a highly reactive, ligand-free Ni(0) source essential for inserting into the electron-rich C-Cl bond of the methoxypyridine. The ligand PhPAd-DalPhos is critical; its extreme steric bulk forces the intermediate metal complex into a compressed geometry that overcomes the high activation energy barrier of C-O reductive elimination[2].

Step-by-Step Workflow:

  • Glovebox Setup: Due to the extreme air-sensitivity of Ni(COD)₂, all initial setups must occur inside a nitrogen-filled glovebox.

  • Catalyst Mixing: Combine Ni(COD)₂ (10 mol %) and PhPAd-DalPhos (10 mol %) in a vial with anhydrous toluene. Stir until a homogenous color shift indicates ligand binding.

  • Reagent Loading: Add 2-chloro-6-methoxypyridine (1.0 eq.), the target phenol (1.2 eq.), and NaOPh (1.5 eq.) as the base[2].

  • Self-Validation Check (Negative Control): Set up a parallel reaction vial omitting the Ni(COD)₂. Heating electron-deficient pyridines can sometimes trigger uncatalyzed S_NAr reactions. A true catalytic system will yield >80% product in the active vial and <5% in the control vial[2].

  • Thermal Activation: Seal the vials, remove them from the glovebox, and heat at 120 °C for 24 hours[2].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove nickel salts, and concentrate in vacuo before column purification.

References

  • Benchchem. "3-(Pyridin-2-YL)
  • Mongin, F., et al. "Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines.
  • ACS Publications.
  • ACS Publications. "Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
  • PMC. "Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis.

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of 4-(4-Methoxypyridin-2-yl)phenol: Ensuring Structural Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the absolute structural purity of a compound is not merely a quality metric; it is the bedrock...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute structural purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides a comprehensive framework for the spectroscopic validation of 4-(4-Methoxypyridin-2-yl)phenol, a key building block in the synthesis of various biologically active molecules. We will delve into the core analytical techniques, offering not just protocols, but the underlying scientific rationale to empower researchers in their pursuit of unequivocal structural confirmation.

The validation of any new chemical entity is a critical step governed by stringent regulatory expectations.[1][2][3] This guide is structured to align with these principles, ensuring that the data generated is robust and defensible.

The Spectroscopic Triad: A Multi-faceted Approach to Purity

A single analytical technique is rarely sufficient to definitively establish the structure and purity of a novel compound. A multi-pronged approach, employing a "spectroscopic triad" of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a holistic and self-validating system. Each technique offers a unique and complementary perspective on the molecular structure, and when used in concert, they provide an unassailable confirmation of the target compound's identity and purity.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular framework, including the connectivity of atoms and their chemical environments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Methoxypyridin-2-yl)phenol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider two-dimensional experiments like COSY and HMBC for unambiguous assignment of all proton and carbon signals.

Interpreting the Data: A Signature of Purity

The expected NMR data for a pure sample of 4-(4-Methoxypyridin-2-yl)phenol is summarized below. Deviations from these chemical shifts or the presence of additional signals are indicative of impurities.

Technique Expected Chemical Shifts (ppm) and Multiplicity
¹H NMR Signals corresponding to the aromatic protons of the phenol and pyridine rings, the methoxy group protons, and the phenolic hydroxyl proton. The hydroxyl proton's chemical shift can be concentration and solvent dependent.[4]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbon atoms of the pyridine ring.[5][6][7]

Common Impurities and Their NMR Signatures:

The synthesis of 4-(4-Methoxypyridin-2-yl)phenol, often via Suzuki-Miyaura coupling, can introduce specific impurities.[8][9] Researchers should be vigilant for:

  • Starting Materials: Residual boronic acids or aryl halides.

  • Homocoupling Products: Biphenyl or bipyridine species formed from the starting materials.[8]

  • Solvent Residues: Signals from solvents used in the synthesis or purification.

The presence of palladium catalyst residues, though not directly observable by NMR, can sometimes be inferred from broadened signals or baseline distortions.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] It is a rapid and sensitive technique for confirming the presence of key structural motifs.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a thin film.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic Absorptions for Structural Confirmation

The FT-IR spectrum of 4-(4-Methoxypyridin-2-yl)phenol should exhibit characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (phenol)Broad band around 3200-3600 cm⁻¹[13][14]
C-H stretch (aromatic)~3000-3100 cm⁻¹[13]
C=C and C=N stretch (aromatic rings)~1450-1600 cm⁻¹[13][15]
C-O stretch (phenol and ether)~1200-1300 cm⁻¹[13][16]

The absence of unexpected peaks, such as those corresponding to carbonyl groups (if a side reaction occurred), further supports the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Purity and Molecular Weight Confirmation

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[17][18][19][20] It is indispensable for assessing purity and confirming the molecular weight of the target compound.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Employ a reverse-phase C18 column with a gradient elution of water and an organic solvent (both typically containing 0.1% formic acid or another modifier) to achieve good separation of the main compound from any impurities.

  • MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecular ion [M+H]⁺.

Data Analysis: Purity and Identity

A pure sample of 4-(4-Methoxypyridin-2-yl)phenol will exhibit a single major peak in the chromatogram. The mass spectrum corresponding to this peak should show a prominent ion with a mass-to-charge ratio (m/z) corresponding to the protonated molecule.

Parameter Expected Value
Retention Time (RT) A single, sharp peak at a characteristic RT.
[M+H]⁺ (m/z) Calculated: 216.08. Found: A value within the mass accuracy of the instrument.

The presence of other peaks in the chromatogram, each with its own mass spectrum, allows for the identification and quantification of impurities.

G

Conclusion: A Commitment to Scientific Rigor

The spectroscopic validation of 4-(4-Methoxypyridin-2-yl)phenol is a critical exercise in ensuring the integrity of subsequent research. By employing a combination of NMR, FT-IR, and LC-MS, and by understanding the potential impurities that may arise during synthesis, researchers can be confident in the structural purity of their material. This rigorous approach not only satisfies regulatory expectations but also upholds the fundamental principles of scientific excellence.

References

  • FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • FT-IR (7500-1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols-OH(OD) and Pyridine. The Journal of Physical Chemistry A. [Link]

  • Fast LC/MS in the analysis of small molecules. PubMed. [Link]

  • Mass Spectrometry of Biologically Active Small Molecules. Diva-portal.org. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Scholars Research Library. [Link]

  • Pharmaceutical Surveillance with Rapid Spectroscopic Screening Technologies. American Pharmaceutical Review. [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Guidelines for the Development and Validation of Near‐Infrared Spectroscopic Methods in the Pharmaceutical Industry. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160827). NP-MRD. [Link]

  • A New Route to (±) Metoprolol. Synthetic Communications. [Link]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 546–598. [Link]

  • Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). NP-MRD. [Link]

  • Blends of poly(vinyl pyridine)s and two dihydric phenols: Thermal and infrared spectroscopic studies. Part II. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • FT-IR Spectra of Pyridine Adsorbed on Cu/Al/HZSM-5 with and without Benzene. ResearchGate. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. [Link]

  • Method for producing 4-(2'-methoxyethyl) phenol.
  • 4-Hydroxy-meth-yl-2-methoxy-phenol. PubMed. [Link]

  • Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ACS Publications. [Link]

  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation by means of diastereomeric tartaric acid esters.
  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Hexahydropyridine, 1-methyl-4-[4-hydroxy-3-methoxyphenyl]-. PubChem. [Link]

  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]

  • Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Trends in Sciences. [Link]

  • Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. MDPI. [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Operational Parameters &amp; Hazard Specifications

As a Senior Application Scientist, I recognize that handling dual-hazard molecules requires moving beyond basic compliance into the realm of operational excellence. In drug discovery and chemical synthesis, 4-(4-Methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling dual-hazard molecules requires moving beyond basic compliance into the realm of operational excellence. In drug discovery and chemical synthesis, 4-(4-Methoxypyridin-2-yl)phenol presents a unique disposal challenge. The molecule combines the corrosive, protein-denaturing properties of a phenol moiety with the neurotoxic and environmental hazards of a methoxypyridine ring.

Proper disposal is not merely a matter of regulatory compliance under the [1]; it is a critical operational safeguard. This guide provides drug development professionals with a self-validating, step-by-step framework for the cradle-to-grave management of 4-(4-Methoxypyridin-2-yl)phenol waste.

Before initiating any disposal protocol, it is critical to establish the quantitative boundaries of your waste management system. Standard nitrile gloves are insufficient for this compound, especially when dissolved in common organic solvents like chloroform, as they degrade rapidly and allow dermal penetration[2].

Table 1: Quantitative Operational Parameters for 4-(4-Methoxypyridin-2-yl)phenol

ParameterQuantitative Limit / SpecificationOperational Causality
Container Fill Limit Maximum 90% CapacityLeaves critical headspace to prevent container rupture from vapor expansion and potential exothermic pressure buildup[3][4].
SAA Storage Limit Maximum 55 GallonsThe EPA RCRA threshold for Satellite Accumulation Areas (SAA) before mandatory transfer to a central facility[5].
CAA Time Limit 90 Days (LQG) / 180 Days (SQG)Federal regulatory limits for on-site hazardous waste storage in a Central Accumulation Area (CAA)[5].
Aqueous Waste pH Strictly between 5.5 and 11.0Outside this range, aqueous waste is classified as highly corrosive and requires separate handling and neutralization[6].
Storage Temperature ≤ 4°C (Solid/Stock Solutions)Minimizes vapor pressure and slows the oxidative degradation of the electron-rich methoxypyridine ring[7].
Glove Permeation Viton or Butyl Rubber (0.3mm+)Phenol and halogenated co-solvents rapidly permeate standard nitrile. Viton/Butyl provides the necessary chemical resistance[2].

Waste Stream Segregation Logic

4-(4-Methoxypyridin-2-yl)phenol must never be disposed of down the drain. Phenol and pyridine derivatives are highly toxic to aquatic life and actively disrupt the biological wastewater treatment processes used by municipal facilities[6][8]. Furthermore, the electron-rich nature of the methoxypyridine ring makes it highly susceptible to exothermic oxidation; therefore, it must be strictly segregated from strong oxidizers and strong acids (e.g., nitric acid)[2][8].

WasteFlow Gen Waste Generation 4-(4-Methoxypyridin-2-yl)phenol Check Solvent Matrix Check Gen->Check Org Organic Waste Stream Check->Org >20% Organics Aq Aqueous Waste Stream (pH > 5.5, < 11.0) Check->Aq <20% Organics Hal Halogenated Co-solvents? (e.g., Chloroform/DCM) Org->Hal SAA Satellite Accumulation Area (SAA) Max 55 Gallons Aq->SAA NonHal Non-Halogenated Organic Waste Hal->NonHal No HalWaste Halogenated Organic Waste Hal->HalWaste Yes NonHal->SAA HalWaste->SAA CAA Central Accumulation Area (CAA) RCRA Regulated SAA->CAA Container 90% Full Incineration EPA-Licensed Incineration (Final Disposal) CAA->Incineration Vendor Pickup

Decision matrix and lifecycle workflow for 4-(4-Methoxypyridin-2-yl)phenol waste streams.

Self-Validating Disposal Protocol (Cradle-to-Grave)

To ensure absolute compliance and safety, laboratory personnel must utilize a self-validating protocol. Each step below includes a mechanistic causality and a validation checkpoint to confirm successful execution.

Phase 1: Generation and SAA Storage
  • Action: Select an amber glass Winchester bottle for liquid waste, or a puncture-proof, sealable container for solid contaminated waste (e.g., pipette tips)[4][6].

  • Causality: Amber glass prevents UV-induced photo-oxidation of the methoxypyridine ring. Glass is required because phenol derivatives can leach through or degrade certain poly-plastics over time[6].

  • Validation Checkpoint: Inspect the container cap. It must have a Teflon liner. If the cap lacks a Teflon liner, phenol vapors will degrade the plastic seal, leading to hazardous off-gassing.

  • Action: Affix a immediately upon adding the first drop of waste. Explicitly list "4-(4-Methoxypyridin-2-yl)phenol" and the solvent matrix[3].

Phase 2: Transfer to the Central Accumulation Area (CAA)
  • Action: Move the waste container from the SAA to the CAA the moment it reaches 90% capacity[3][4].

  • Causality: Leaving a 10% headspace prevents container rupture due to vapor expansion caused by ambient temperature fluctuations in the laboratory[3].

  • Action: Apply the accumulation start date to the label only upon arrival at the CAA[5].

  • Causality: Prematurely dating the label while it is still in the SAA unnecessarily triggers the EPA's strict 90-day (LQG) or 180-day (SQG) disposal countdown, artificially shortening your legal storage window[5].

  • Validation Checkpoint: Verify that the SAA container was kept strictly within the line of sight of the generation point, and confirm the CAA label now clearly displays the exact date of transfer[5].

Phase 3: Final Disposition
  • Action: Utilize an EPA-licensed hazardous waste broker for final removal via high-temperature incineration[5][9].

  • Validation Checkpoint: Review the vendor's waste manifest to ensure the waste code correctly identifies the presence of both toxic organics (phenol) and basic nitrogenous compounds (pyridine).

Emergency Response: Spill & Dermal Exposure Workflows

Because 4-(4-Methoxypyridin-2-yl)phenol is highly lipophilic, standard emergency responses (like flushing with water) can actually exacerbate the injury.

Dermal Exposure Workflow
  • Immediate Action: Remove contaminated PPE and clothing immediately. Do NOT flush the area with water initially.

  • Causality: Water acts as a carrier, spreading the lipophilic phenol across a larger surface area of the skin and accelerating systemic absorption into the bloodstream[7].

  • Targeted Neutralization: Swab the affected area continuously with[7].

  • Causality: PEG acts as a macroscopic chemical sink. It solubilizes the phenol, reversing the osmotic gradient and drawing the toxin out of the dermal tissue[7].

  • Validation Checkpoint: Continue the PEG application until the distinct, sweet/medicinal odor of phenol is completely undetectable on the skin[7]. Seek immediate medical escalation.

Chemical Spill Workflow
  • Assessment: Evacuate the immediate area. If the spill involves highly concentrated stock solutions, upgrade PPE to include a face shield and Butyl rubber gloves[2][9].

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Never use combustible materials like sawdust , as the oxidative potential of the chemical can trigger ignition[2].

  • Validation Checkpoint: The spill is fully contained when no free liquid is visible, and the absorbent matrix is uniformly saturated. Sweep into a compatible secondary containment vessel and label as hazardous waste[9].

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."[Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." [Link]

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." [Link]

  • University of Tennessee Health Science Center. "Phenol, Chloroform, or TRIzol™ Waste Disposal." [Link]

Sources

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